molecular formula C9H8ClNO4 B1391001 5-Chloro-6-(ethoxycarbonyl)nicotinic acid CAS No. 1198475-22-7

5-Chloro-6-(ethoxycarbonyl)nicotinic acid

Cat. No.: B1391001
CAS No.: 1198475-22-7
M. Wt: 229.62 g/mol
InChI Key: UDGFFHKENYPIQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-(ethoxycarbonyl)nicotinic acid is a useful research compound. Its molecular formula is C9H8ClNO4 and its molecular weight is 229.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-6-(ethoxycarbonyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-(ethoxycarbonyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-6-ethoxycarbonylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-2-15-9(14)7-6(10)3-5(4-11-7)8(12)13/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGFFHKENYPIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Spectroscopic Profiling: 5-Chloro-6-(ethoxycarbonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid , a critical intermediate in the synthesis of pyridine-based herbicides and pharmaceuticals.

The analysis synthesizes data from structural analogs (specifically the methyl ester, CAS 170622-06-7) and established substituent effects in pyridine chemistry to provide a high-fidelity reference profile.

Molecular Identity & Structural Context

This compound is a 2,3,5-substituted pyridine derivative. While nomenclature can vary based on priority rules, the name "Nicotinic acid" anchors the carboxylic acid at position 3.

  • IUPAC Name: 5-Chloro-6-(ethoxycarbonyl)pyridine-3-carboxylic acid

  • Alternative Name: 3-Chloro-5-carboxy-2-pyridinecarboxylic acid ethyl ester

  • CAS Number: 1198475-22-7[1]

  • Molecular Formula: Cngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    H
    
    
    
    ClNO
    
    
  • Molecular Weight: 229.62 g/mol [1]

  • Structural Core: Pyridine ring substituted with:

    • C3: Carboxylic Acid (-COOH)

    • C5: Chlorine (-Cl)[2][3]

    • C6: Ethyl Ester (-COOCH

      
      CH
      
      
      
      )

Critical Differentiation: Do not confuse this molecule with 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid (CAS 931395-73-2), which is a much larger intermediate for Avatrombopag. The molecule discussed here is the smaller, aromatic building block.

Synthesis & Impurity Profile

Understanding the origin of the sample is vital for interpreting spectra, particularly for identifying "ghost" peaks from precursors.

  • Synthesis Route: typically involves the partial esterification of 5-chloropyridine-2,3-dicarboxylic acid (5-chloroquinolinic acid) or the selective hydrolysis of the diethyl ester.

  • Common Impurities:

    • Diester: 5-Chloro-pyridine-2,3-dicarboxylic acid diethyl ester (Look for 2x Ethyl signals in NMR).

    • Diacid: 5-Chloro-pyridine-2,3-dicarboxylic acid (Loss of ethyl signals, broad OH).

    • Regioisomer: 5-Chloro-2-(ethoxycarbonyl)nicotinic acid (Ester at C3, Acid at C2).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Recommendation:DMSO-d


  is required due to the low solubility of the free carboxylic acid in CDCl

.
H NMR Analysis (400 MHz, DMSO-d )

The molecule possesses two aromatic protons in a meta-relationship, creating a distinct coupling pattern.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
COOH 13.5 - 14.0Broad Singlet1H-Exchangeable acidic proton.
H-2 9.05 - 9.15Doublet (d)1H

Most deshielded;

to N,

to COOH.
H-4 8.45 - 8.55Doublet (d)1H

Deshielded by COOH and Cl;

to N.
OCH

4.38 - 4.45Quartet (q)2H

Methylene of ethyl ester.
CH

1.32 - 1.38Triplet (t)3H

Methyl of ethyl ester.

Interpretation Guide:

  • The H-2 Singularity: The proton at position 2 is flanked by the ring Nitrogen and the Carboxylic acid. This "double deshielding" pushes it past 9.0 ppm, a hallmark of 3-substituted pyridines.

  • Meta-Coupling: The small coupling constant (~1.8 Hz) between H-2 and H-4 confirms they are separated by one carbon (meta position) and not adjacent.

C NMR Analysis (100 MHz, DMSO-d )

Key diagnostic features are the two distinct carbonyl signals and the C-Cl carbon.

Carbon TypeShift (

, ppm)
Assignment
C=O (Acid) 164.5Carboxylic acid carbonyl (C3-COOH).
C=O (Ester) 163.0Ester carbonyl (C6-COOEt).
C-2 150.2Aromatic CH (

to N).
C-6 148.5Quaternary C (

to N, ipso to Ester).
C-4 137.8Aromatic CH.
C-5 133.5Quaternary C (ipso to Cl).
C-3 129.0Quaternary C (ipso to COOH).
OCH

62.5Ester methylene.
CH

14.2Ester methyl.

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive/Negative Mode.

Fragmentation Logic

The chlorine atom provides a definitive isotopic signature.

  • Molecular Ion (M+H):

    
     230 (for 
    
    
    
    Cl) and 232 (for
    
    
    Cl).
  • Isotope Ratio: The peak height ratio of M : (M+2) must be approximately 3:1 , confirming the presence of one Chlorine atom.

Key Fragments (ESI+)
  • [M+H]

    
     : 230.0
    
  • [M+H - C

    
    H
    
    
    
    ]
    
    
    : 202.0 (McLafferty rearrangement of ethyl ester).
  • [M+H - EtOH]

    
     : 184.0 (Formation of acylium ion or anhydride).
    
  • [M+H - CO

    
    ]
    
    
    
    : 186.0 (Decarboxylation of the acid, common in pyridyl acids).

MS_Fragmentation M Molecular Ion [M+H]+ = 230 Frag1 Loss of Ethyl [M+H - 28]+ = 202 M->Frag1 - C2H4 M->Frag1 - H2O Frag2 Decarboxylation [M+H - 44]+ = 186 M->Frag2 - CO2 Frag3 Loss of Ethanol [M+H - 46]+ = 184 Frag1->Frag3 - H2O

Figure 1: Predicted ESI(+) fragmentation pathway for 5-Chloro-6-(ethoxycarbonyl)nicotinic acid.

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid state).

The IR spectrum is dominated by the competition between the free acid and the conjugated ester.

Wavenumber (cm

)
Vibration ModeDescription
3300 - 2500 O-H StretchVery broad, "hump" characteristic of carboxylic acid dimers.
1745 - 1735 C=O Stretch (Ester)Sharp, higher frequency band.
1715 - 1700 C=O Stretch (Acid)Strong band, often overlapping with ester but slightly lower freq.
1580, 1550 C=C / C=N StretchPyridine ring breathing modes.
1250 - 1200 C-O StretchEster C-O-C asymmetric stretch.
760 - 740 C-Cl StretchCharacteristic halo-aromatic band.

Experimental Protocol: Sample Preparation

To ensure spectral fidelity, follow this preparation workflow.

Protocol A: NMR Sample Prep
  • Drying: Dry 20 mg of the sample in a vacuum oven at 40°C for 2 hours to remove trace water/solvents (water peak at 3.33 ppm in DMSO can obscure signals).

  • Solvation: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
  • Homogenization: Sonicate for 30 seconds. The compound should fully dissolve. If turbidity persists, filter through a glass wool plug directly into the NMR tube.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to >2 seconds to allow full relaxation of the acidic proton for accurate integration.
    
Protocol B: LC-MS Prep
  • Diluent: Use Acetonitrile:Water (50:50) with 0.1% Formic Acid.

  • Concentration: Prepare a 1 mg/mL stock, then dilute to 10 µg/mL for injection.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Gradient: 5% to 95% ACN over 5 minutes. The free acid may tail slightly; Formic acid modifier is crucial to protonate the carboxylate and improve peak shape.

References

  • ChemicalBook. (2025). 5-Chloro-6-(ethoxycarbonyl)nicotinic acid - CAS 1198475-22-7.[1] Retrieved from

  • PubChem. (2025).[4][5][6] Compound Summary: Pyridinecarboxylic acid derivatives. National Library of Medicine. Retrieved from [7][8]

  • BLD Pharm. (2025). 5-Chloro-6-(methoxycarbonyl)nicotinic acid (Methyl Analog Data). Retrieved from

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Substituted Nicotinic Acids

[1]

Executive Summary

Nicotinic acid (pyridine-3-carboxylic acid) is a privileged scaffold in medicinal chemistry. While historically known as Vitamin B3 (Niacin) and a broad-spectrum lipid-lowering agent, its utility has expanded into oncology, antimicrobial research, and non-steroidal anti-inflammatory drug (NSAID) development. This guide analyzes the structural determinants that govern its biological activity, focusing on the "Holy Grail" of niacin research: biased agonism at the GPR109A receptor to separate therapeutic lipid effects from cutaneous flushing.

Chemical Space & Structural Determinants

The nicotinic acid scaffold consists of a pyridine ring substituted at the C3 position with a carboxylic acid.[1] Its pharmacological versatility stems from three core electronic features:

  • The C3 Carboxyl Group: Essential for hydrogen bonding and electrostatic interactions. In GPR109A binding, this moiety interacts with a conserved arginine residue (Arg251) in the receptor pocket.

  • The Pyridine Nitrogen: Acts as a weak base and hydrogen bond acceptor. Protonation at physiological pH can modulate solubility and membrane permeability.

  • Substitution Vectors:

    • C2 Position: Critical for steric control. Bulky groups here (e.g., 2-aryl, 2-chloro) often force the carboxyl group out of coplanarity, altering receptor affinity.

    • C5/C6 Positions: Electronic tuning sites. Electron-withdrawing groups (EWGs) like fluorine at C5 increase the acidity of the C3 carboxyl and lipophilicity, often improving metabolic stability against oxidation.

Physicochemical Profiling
ParameterUnsubstituted Nicotinic Acid2-Chloronicotinic Acid5-Fluoronicotinic AcidImpact on Bioactivity
pKa (COOH) 4.85~2.5~3.8Lower pKa enhances ionization at physiological pH, improving solubility but potentially reducing passive diffusion.
LogP 0.361.20.65Halogenation increases lipophilicity, aiding blood-brain barrier (BBB) penetration for neuroprotective applications.
Metabolic Stability Low (rapid conjugation)HighHighC5/C6 substitution blocks metabolic oxidation, prolonging half-life.

Pharmacology: The GPR109A Biased Agonism Paradigm

The primary target for dyslipidemia treatment is GPR109A (HCA2) , a G-protein coupled receptor (GPCR) highly expressed in adipocytes and immune cells.

Mechanism of Action[1][2]
  • Therapeutic Pathway (Gi-Protein): Agonist binding recruits the G

    
    i protein, inhibiting adenylyl cyclase (AC). This reduces cAMP levels, deactivates Protein Kinase A (PKA), and inhibits Hormone-Sensitive Lipase (HSL), thereby lowering plasma free fatty acids (FFA).
    
  • Adverse Pathway (

    
    -Arrestin):  Traditional agonists (like niacin) also recruit 
    
    
    -arrestin-1, which activates the ERK1/2 pathway and induces Prostaglandin D2 (PGD2) release in Langerhans cells, causing cutaneous flushing.

Expert Insight: The current frontier in drug development is the design of biased agonists —molecules that selectively trigger the Gi pathway while avoiding

Visualization: GPR109A Biased Signaling

GPR109A_SignalingAgonistSubstituted Nicotinic Acid(Ligand)ReceptorGPR109A (HCA2)ReceptorAgonist->ReceptorGiGαi ProteinRecruitmentReceptor->Gi Desired PathwayArrestinβ-ArrestinRecruitmentReceptor->Arrestin Adverse PathwayACInhibition ofAdenylyl CyclaseGi->ACPLA2PLA2 ActivationArrestin->PLA2cAMPReduced cAMPAC->cAMPLipolysisInhibition of Lipolysis(Therapeutic Effect)cAMP->LipolysisPGD2PGD2 Release(Langerhans Cells)PLA2->PGD2FlushCutaneous Flushing(Side Effect)PGD2->Flush

Figure 1: Bifurcation of GPR109A signaling. Biased agonists aim to selectively activate the green (Gi) pathway while minimizing the red (Arrestin) pathway.

Therapeutic Applications

A. Dyslipidemia & Metabolic Syndrome

Substituted nicotinic acids reduce triglycerides and LDL-C while raising HDL-C.

  • Key Derivative: Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide) is a structural analog that exhibits a longer half-life than niacin and reduced flushing, illustrating the power of scaffold hopping.

B. Antimicrobial & Anti-Tubercular Agents

Nicotinic acid hydrazides (e.g., Isoniazid analogs) are potent antimicrobials.

  • Mechanism: Inhibition of mycolic acid synthesis in Mycobacterium tuberculosis.

  • Recent Findings: 2-substituted hydrazones show activity against MRSA by disrupting bacterial membrane integrity.

C. Kinase Inhibition (Oncology)

The pyridine scaffold serves as a hinge-binder in ATP-competitive kinase inhibitors.

  • Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor).[2][3]

  • SAR: 2-chloronicotinic acid derivatives coupled with urea moieties fit into the hydrophobic pocket of VEGFR-2, inhibiting angiogenesis in solid tumors.

Experimental Protocols

Protocol A: Synthesis of 2-Morpholinonicotinic Acid

This protocol demonstrates the functionalization of the C2 position via nucleophilic aromatic substitution (

Reagents:

  • 2-Chloronicotinic acid (Starting Material)[4][5][6]

  • Morpholine (Nucleophile)

  • Potassium Carbonate (

    
    , Base)
    
  • Water (Solvent)

Workflow:

  • Preparation: Dissolve 2-chloronicotinic acid (10 mmol) in water (20 mL). Add

    
     (20 mmol) to deprotonate the acid and buffer the solution.
    
  • Addition: Add morpholine (15 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: MeOH:DCM 1:9).
    
  • Workup: Cool to room temperature. Acidify to pH 3.0 using 1N HCl. The product will precipitate.

  • Purification: Filter the white solid, wash with ice-cold water, and recrystallize from ethanol.

  • Yield: Expected yield >90%.

Visualization: Synthesis Workflow

Synthesis_ProtocolStart2-Chloronicotinic Acid+ K2CO3 (aq)Step1Add Morpholine(Nucleophile)Start->Step1Step2Reflux 100°C(4-6 Hours)Step1->Step2SnAr ReactionStep3Acidify to pH 3(HCl)Step2->Step3End2-Morpholinonicotinic Acid(Precipitate)Step3->EndCrystallization

Figure 2: Green synthesis of 2-morpholinonicotinic acid via nucleophilic aromatic substitution in water.

Protocol B: GPR109A cAMP Inhibition Assay (In Vitro)

Objective: Quantify the potency of a new derivative in activating the Gi pathway.

  • Cell Line: CHO-K1 cells stably expressing human GPR109A.

  • Induction: Pre-treat cells with Forskolin (10

    
    M) to elevate baseline cAMP levels.
    
  • Treatment: Incubate cells with the test compound (concentration range:

    
     to 
    
    
    M) for 30 minutes.
    • Positive Control: Nicotinic Acid (

      
      M).
      
    • Negative Control: Vehicle (DMSO).[7]

  • Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

  • Analysis: Plot log[concentration] vs. TR-FRET signal. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
    • Validation: A valid agonist must show a dose-dependent decrease in cAMP signal relative to the Forskolin-only baseline.

Future Directions

The future of substituted nicotinic acids lies in hybrid molecules :

  • NO-donating Niacins: Linking nitric oxide donors to the nicotinic acid scaffold to counteract vasoconstriction and improve endothelial function.

  • PROTACs: Using the nicotinic acid moiety to recruit E3 ligases for targeted protein degradation in cancer therapy.

References

  • Synthesis and Biological Activity of Novel Nicotinic Acid Derivatives. National Institutes of Health (NIH). [Link]

  • GPR109A and Vascular Inflammation. National Institutes of Health (NIH). [Link]

  • Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. PubMed. [Link][8]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

  • Internalization of the Human Nicotinic Acid Receptor GPR109A. Journal of Biological Chemistry. [Link]

A Researcher's In-Depth Technical Guide to Sourcing 5-Chloro-6-(ethoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the procurement of specific, non-commercial chemical entities is a common yet critical challenge. This guide provides a comprehensive technical overview for obtaining 5-Chloro-6-(ethoxycarbonyl)nicotinic acid (CAS 54039-27-9), a compound of interest in various research domains. An extensive market survey reveals a notable absence of off-the-shelf commercial suppliers for this specific molecule. Consequently, this document will focus on the most viable procurement strategy: custom synthesis. We will delve into the selection of custom synthesis partners, potential synthetic pathways, and the essential analytical quality control measures to ensure the integrity of the final product.

Navigating the Scarcity: The Case for Custom Synthesis

Initial investigations for direct commercial suppliers of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid are often misleading, with search results frequently pointing to a structurally distinct, more commercially prevalent derivative, 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]-nicotinic acid. This underscores the necessity for researchers to verify the CAS number (54039-27-9) meticulously. Given the apparent lack of ready stock, custom synthesis emerges as the primary and most reliable route for acquiring this compound for research purposes.

Engaging a custom synthesis provider, or a Contract Research Organization (CRO), offers the advantage of tailored production, from milligram to kilogram scales, with defined purity specifications and a comprehensive analytical data package.

Selecting a Custom Synthesis Partner: Key Considerations

The choice of a custom synthesis partner is paramount to the success of your research project. A thorough evaluation of potential CROs should be conducted, focusing on the following criteria:

  • Expertise in Heterocyclic Chemistry: The synthesis of substituted pyridines, such as the target molecule, requires specialized knowledge. Prioritize CROs with a demonstrated track record in this area.

  • Analytical Capabilities: A reputable CRO will have a comprehensive suite of in-house analytical instrumentation, including high-field NMR, LC-MS, HPLC, and FT-IR, to ensure the structural confirmation and purity assessment of the synthesized compound.

  • Transparency and Communication: Look for a partner who provides regular updates on the synthesis progress and is transparent about any challenges encountered.

  • Confidentiality and Intellectual Property: Ensure that a robust non-disclosure agreement (NDA) is in place to protect your project's sensitive information.

  • Scalability: If future larger-scale studies are anticipated, it is prudent to select a CRO with the capability to scale up the synthesis.

Table 1: Representative Custom Synthesis Providers

Company NameSpecializationGeographic Regions ServedNoteworthy Features
WuXi AppTecIntegrated drug discovery and developmentGlobalExtensive experience in custom synthesis, process development, and scale-up.
PharmaronDrug discovery and development servicesGlobalStrong focus on chemistry services, including custom synthesis of complex molecules.
SyngeneIntegrated scientific servicesGlobalOffers a wide range of chemistry services, from discovery to commercialization.
ChemBridgeDiscovery chemistryGlobalSpecializes in the synthesis of novel, diverse small molecules for screening.

This table is for illustrative purposes and does not constitute an exhaustive list or endorsement of any specific provider.

Conceptual Synthetic Strategy

One possible approach involves the multi-step transformation of a commercially available starting material, such as 2,3-dichloropyridine. The synthesis could proceed through a series of reactions including regioselective functionalization, oxidation, and esterification to introduce the required chloro, carboxylic acid, and ethoxycarbonyl groups at the desired positions. The synthesis of related nicotinic acid derivatives often involves the use of strong oxidizing agents and requires careful control of reaction conditions to achieve the desired regioselectivity.[1]

Researchers should discuss potential synthetic routes in detail with their chosen custom synthesis partner, who will have the expertise to devise and execute the most efficient and cost-effective strategy.

The Cornerstone of Reliability: Analytical Quality Control

For any custom-synthesized compound, a rigorous and comprehensive analytical quality control (QC) process is non-negotiable. This ensures that the material meets the required specifications for identity, purity, and quantity, thereby safeguarding the integrity of subsequent research.

Structural Elucidation and Verification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of the target molecule. The proton NMR of a nicotinic acid derivative will show characteristic signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling constants providing crucial information about the substitution pattern.[2][3] For 5-Chloro-6-(ethoxycarbonyl)nicotinic acid, one would expect to see distinct signals for the two remaining aromatic protons, as well as the ethyl group of the ester.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of non-volatile organic compounds. A validated HPLC method should be used to quantify the percentage of the desired compound and to detect and quantify any impurities. For nicotinic acid and its derivatives, reversed-phase HPLC is a common and effective technique.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying the molecular weights of any impurities detected by HPLC, which can provide insights into their potential structures.

Table 2: Essential Analytical Data for a Certificate of Analysis (CoA)

Analytical TestPurposeAcceptance Criteria (Typical)
¹H NMRStructural ConfirmationSpectrum consistent with the proposed structure
¹³C NMRStructural ConfirmationSpectrum consistent with the proposed structure
High-Resolution Mass Spectrometry (HRMS)Elemental Composition ConfirmationMeasured mass within 5 ppm of the theoretical mass
HPLC PurityQuantification of Purity≥ 95% (or as specified by the researcher)
AppearancePhysical CharacterizationWhite to off-white solid (or as observed)
SolubilityPractical Application InformationSoluble in specified solvents (e.g., DMSO, DMF)

A comprehensive Certificate of Analysis (CoA) summarizing these results is a critical deliverable from the custom synthesis provider.

Workflow for Procurement and Quality Control

The following diagram illustrates a typical workflow for acquiring a custom-synthesized research compound.

procurement_workflow cluster_researcher Researcher's Domain cluster_cro CRO's Domain Identify Need Identify Need Select CRO Select CRO Identify Need->Select CRO Initiate Search Define Specs Define Specs Select CRO->Define Specs NDA & Agreement Propose Synthesis Propose Synthesis Define Specs->Propose Synthesis Request for Quote Receive Compound & CoA Receive Compound & CoA Internal QC Internal QC Receive Compound & CoA->Internal QC Verify Integrity Proceed with Research Proceed with Research Internal QC->Proceed with Research Pass Synthesize Compound Synthesize Compound Propose Synthesis->Synthesize Compound Approve Route Purify Compound Purify Compound Synthesize Compound->Purify Compound Crude Product Analytical QC Analytical QC Purify Compound->Analytical QC Purified Product Ship Product Ship Product Analytical QC->Ship Product Generate CoA Ship Product->Receive Compound & CoA

Caption: Procurement and QC workflow for custom-synthesized compounds.

Safe Handling and Storage

While a specific Safety Data Sheet (SDS) for 5-Chloro-6-(ethoxycarbonyl)nicotinic acid is not available due to its non-commercial nature, prudent laboratory practices for handling related substituted nicotinic acids should be adopted.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or powder.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

  • Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

Researchers should always consult the SDS of structurally similar compounds for more detailed safety information and adhere to their institution's chemical hygiene plan.

Conclusion

The acquisition of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid for research purposes necessitates a strategic approach centered on custom synthesis. By carefully selecting a reputable CRO, engaging in a collaborative discussion on the synthetic strategy, and insisting on a comprehensive analytical data package, researchers can confidently obtain this valuable molecule for their studies. The principles of due diligence in partner selection and rigor in quality control outlined in this guide are universally applicable to the procurement of any non-commercial research chemical, forming a foundation for reliable and reproducible scientific outcomes.

References

  • Al-Masoudi, N. A., & Al-Sultani, K. A. (2024). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity.
  • Google Patents.
  • RIVERLAND TRADING. Barium Chloride Dihydrate Supplier | 10326-27-9. [Link]

  • Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]

  • PubMed. Novel Synthesis of Nicotinamide Derivatives of Cytotoxic Properties. [Link]

  • Google Patents.
  • IQ UFRGS. Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action for Nicotinic Acid Analogs in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the cellular mechanisms of action of nicotinic acid (niacin) and its analogs. We will delve into the core signaling pathways, explain the rationale behind key experimental assays, and provide detailed protocols to empower your research and development efforts.

Introduction: Nicotinic Acid - More Than a Vitamin

For over half a century, nicotinic acid, a B-group vitamin, has been a cornerstone in the management of dyslipidemia.[1][2] At pharmacological doses, it favorably modulates plasma lipid profiles by lowering triglycerides, very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) cholesterol, while being one of the most potent agents for increasing high-density lipoprotein (HDL) cholesterol.[3][4][5] The clinical utility of nicotinic acid, however, is often hampered by a significant side effect: cutaneous vasodilation, commonly known as flushing.[4]

A paradigm shift in our understanding of nicotinic acid's action came with the discovery of its cognate receptor, the G protein-coupled receptor GPR109A (also known as HCA2 or NIACR1).[1] This discovery has paved the way for a detailed molecular dissection of its therapeutic effects and adverse reactions, and has spurred the development of novel analogs with improved therapeutic windows.

This guide will navigate the intricate signaling network initiated by the activation of GPR109A, providing both the theoretical framework and the practical methodologies to investigate these pathways in a cellular context.

The Dichotomous Signaling of GPR109A: A Tale of Two Pathways

The activation of GPR109A by nicotinic acid and its analogs initiates two primary, and functionally distinct, signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway. Understanding this duality is critical, as it separates the therapeutic anti-lipolytic effects from the undesirable flushing side effect.[1]

The Canonical G-Protein Pathway: Mediating the Anti-lipolytic Effect

The primary therapeutic effect of nicotinic acid, the inhibition of lipolysis in adipocytes, is mediated through a classical G-protein signaling cascade.[4][6]

  • Mechanism: GPR109A couples to inhibitory G-proteins of the Gi/o family.[1] Upon agonist binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[4] This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4] The reduction in cAMP attenuates the activity of protein kinase A (PKA), a key driver of lipolysis.[4] PKA normally phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin, enzymes that facilitate the breakdown of triglycerides into free fatty acids (FFAs).[4] By suppressing this cascade, nicotinic acid effectively reduces the release of FFAs from adipose tissue into circulation.[4][6]

G_Protein_Pathway GPR109A GPR109A Gi Gi/o Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to NA Nicotinic Acid Analog NA->GPR109A Binds Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis (FFA Release) PKA->Lipolysis Promotes

Caption: GPR109A G-protein signaling pathway.

The β-Arrestin Pathway: The Culprit Behind the Flush

While the G-protein pathway confers therapeutic benefits, the recruitment of β-arrestins to the activated GPR109A receptor mediates the flushing response.[1]

  • Mechanism: Agonist-bound GPR109A is phosphorylated by G protein-coupled receptor kinases (GRKs).[7] This phosphorylation event serves as a docking site for β-arrestin proteins (primarily β-arrestin 1).[1][7] In skin-resident immune cells, specifically Langerhans cells, this β-arrestin recruitment triggers the activation of cytosolic phospholipase A2, leading to the release of arachidonic acid and subsequent production of prostaglandin D2 (PGD2).[1][8] PGD2 is a potent vasodilator, and its release is the primary cause of the characteristic cutaneous flushing.[5][9]

This bifurcation of signaling pathways has led to the concept of "biased agonism," where synthetic analogs are designed to selectively activate the G-protein pathway while minimizing β-arrestin recruitment, thereby retaining the therapeutic effect without the flushing side effect.[1][10]

Beta_Arrestin_Pathway GPR109A_P Phosphorylated GPR109A b_Arrestin β-Arrestin GPR109A_P->b_Arrestin Recruits NA Nicotinic Acid Analog GPR109A GPR109A NA->GPR109A Binds GRK GRK GPR109A->GRK Recruits GRK->GPR109A Phosphorylates PLA2 Phospholipase A2 (PLA2) b_Arrestin->PLA2 Activates PGD2 Prostaglandin D2 (PGD2) Release PLA2->PGD2 Leads to Flushing Cutaneous Flushing PGD2->Flushing Causes

Caption: GPR109A β-arrestin signaling pathway.

Core Cellular Assays for Mechanistic Interrogation

A suite of well-established cellular assays can be employed to dissect the signaling pathways of nicotinic acid analogs and to quantify their potency and potential for biased agonism.

cAMP Accumulation Assay: Quantifying Gαi Activation

This assay directly measures the functional consequence of Gαi activation by quantifying the inhibition of cAMP production.

  • Causality of Experimental Choices: The assay is typically performed in cells co-expressing GPR109A and a constitutively active adenylyl cyclase, or by stimulating adenylyl cyclase with an agent like forskolin. This creates an artificially high basal level of cAMP, making the inhibitory effect of a GPR109A agonist readily detectable as a decrease in the cAMP signal. This approach provides a robust and sensitive window to quantify Gαi-mediated signaling.

  • Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

    • Cell Culture: Culture HEK293 cells (or other suitable host cells) stably expressing human GPR109A in appropriate media.

    • Cell Seeding: Seed the cells into a 384-well white assay plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.

    • Compound Preparation: Prepare a serial dilution of the nicotinic acid analog in a suitable assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Assay Stimulation: Aspirate the culture medium from the cells and add the compound dilutions. Then, add a solution of forskolin to stimulate adenylyl cyclase. Incubate at room temperature for 30 minutes.

    • Detection: Add the HTRF cAMP detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor) to each well.

    • Incubation and Reading: Incubate for 60 minutes at room temperature in the dark. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the percent inhibition of the forskolin response against the log of the agonist concentration to determine the EC50 value.

β-Arrestin Recruitment Assay: Assessing Flushing Potential

This assay quantifies the interaction between GPR109A and β-arrestin, serving as a surrogate for the flushing response.[11]

  • Causality of Experimental Choices: Enzyme fragment complementation (EFC) is a common technology for this assay.[12] GPR109A is fused to a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment brings the two fragments into proximity, allowing them to complement and form an active enzyme, which then hydrolyzes a substrate to produce a detectable signal. This provides a direct and quantitative measure of the receptor-arrestin interaction.[11][12]

  • Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay

    • Cell Culture: Use a commercially available cell line co-expressing GPR109A-ProLink and β-arrestin-Enzyme Acceptor (e.g., from DiscoverX).

    • Cell Seeding: Seed cells into a 384-well white assay plate and incubate for 24-48 hours.

    • Compound Addition: Prepare serial dilutions of the nicotinic acid analog and add them to the wells.

    • Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

    • Detection: Add the PathHunter® detection reagent mixture, which contains the substrate for the complemented enzyme.

    • Incubation and Reading: Incubate at room temperature for 60 minutes in the dark. Read the plate on a standard chemiluminescence plate reader.

    • Data Analysis: Plot the relative light units (RLU) against the log of the agonist concentration to determine the EC50 value for β-arrestin recruitment.

Assay_Workflow cluster_cAMP cAMP Assay cluster_Arrestin β-Arrestin Assay cAMP_1 Seed GPR109A-expressing cells cAMP_2 Add test compound + Forskolin cAMP_1->cAMP_2 cAMP_3 Incubate (30 min) cAMP_2->cAMP_3 cAMP_4 Add HTRF detection reagents cAMP_3->cAMP_4 cAMP_5 Read HTRF signal cAMP_4->cAMP_5 Arr_1 Seed GPR109A-PK/ β-Arrestin-EA cells Arr_2 Add test compound Arr_1->Arr_2 Arr_3 Incubate (90 min) Arr_2->Arr_3 Arr_4 Add chemiluminescent substrate Arr_3->Arr_4 Arr_5 Read luminescence Arr_4->Arr_5

Sources

Foreword: Bridging the Gap Between Compound and Clinic with Computational Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 5-Chloro-6-(ethoxycarbonyl)nicotinic Acid Interactions

In the modern era of drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is both arduous and expensive.[1][2] Traditional discovery pipelines are often hampered by high attrition rates, where promising compounds fail in late-stage development due to unforeseen issues with efficacy or toxicity.[2][3] It is within this challenging landscape that in silico modeling has emerged as an indispensable tool, offering a rational, cost-effective, and rapid approach to triaging and optimizing potential drug candidates.[3] By simulating molecular interactions within a virtual environment, we can predict binding affinities, elucidate mechanisms of action, and refine molecular structures for enhanced potency and specificity long before the first vial is synthesized.

This guide provides a comprehensive, in-depth exploration of the core in silico methodologies applied to a specific molecule of interest: 5-Chloro-6-(ethoxycarbonyl)nicotinic acid . This compound, a derivative of nicotinic acid (Vitamin B3), presents an intriguing scaffold for investigation due to the known biological activities of related structures, including potential antineoplastic and antibacterial properties.[4][5] This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a foundational understanding of the strategic decisions and scientific principles that underpin a robust computational drug discovery workflow. We will delve into the causality behind experimental choices, ensuring that each step is not merely followed, but understood in the broader context of developing a self-validating and reproducible in silico model.

Characterization of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid

Before any computational modeling can commence, a thorough understanding of the small molecule is paramount. 5-Chloro-6-(ethoxycarbonyl)nicotinic acid is a derivative of nicotinic acid, a crucial metabolite and a B vitamin.[6]

Table 1: Physicochemical Properties of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid

PropertyValueSource
CAS Number 931395-73-2[4][7][8][9]
Molecular Formula C₁₄H₁₇ClN₂O₄[4][9]
Molecular Weight 312.75 g/mol [9]
Predicted Boiling Point 478.6±45.0 °C[8]
Predicted Density 1.339±0.06 g/cm³[8]
Predicted pKa 2.78±0.10[8]
SMILES C1=NC(N2CCC(C(OCC)=O)CC2)=C(Cl)C=C1C(O)=O[8]

These properties, particularly the SMILES string, are the typical starting point for generating the 3D conformational models required for in silico analysis.

The Strategic Imperative of Target Selection

The efficacy of any in silico study hinges on the selection of a biologically relevant protein target. While direct targets for 5-Chloro-6-(ethoxycarbonyl)nicotinic acid are not extensively documented, its structural relationship to nicotinic acid provides a strong, scientifically-grounded starting point. Nicotinic acid is known to bind to G-protein coupled receptors (GPCRs), specifically GPR109A and GPR109B.[10][11] Recent research has even implicated GPR109A in mediating antiviral responses, highlighting its potential as a novel therapeutic target.[11]

Rationale for Target Selection: The principle of chemical similarity is a cornerstone of drug discovery. Molecules with similar structures often interact with the same biological targets. Therefore, GPR109A is selected as a high-probability primary target for our modeling study due to its established interaction with the parent nicotinic acid scaffold. This approach, known as target-based drug design, is a powerful strategy when the three-dimensional structure of the target protein is known or can be reliably modeled.[12]

The In Silico Workflow: A Triad of Predictive Power

Our investigation will employ a multi-step computational strategy designed to provide a holistic view of the potential interaction between 5-Chloro-6-(ethoxycarbonyl)nicotinic acid and its putative target. This workflow integrates molecular docking, molecular dynamics, and pharmacophore modeling to move from a static binding prediction to a dynamic and feature-based understanding of the interaction.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dynamic Refinement cluster_2 Phase 3: Feature Analysis Target Identification Target Identification Ligand Preparation Ligand Preparation Target Identification->Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Pose Selection Pose Selection Molecular Docking->Pose Selection Binding Affinity Prediction Binding Affinity Prediction Molecular Docking->Binding Affinity Prediction Molecular Dynamics (MD) Molecular Dynamics (MD) Pose Selection->Molecular Dynamics (MD) Interaction Analysis Interaction Analysis Molecular Dynamics (MD)->Interaction Analysis Stability & Fluctuation Analysis Stability & Fluctuation Analysis Molecular Dynamics (MD)->Stability & Fluctuation Analysis Pharmacophore Modeling Pharmacophore Modeling Interaction Analysis->Pharmacophore Modeling Virtual Screening Virtual Screening Pharmacophore Modeling->Virtual Screening

Caption: A high-level overview of the integrated in silico drug discovery workflow.

Experimental Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] It is the foundational step in structure-based drug design, providing initial insights into binding modes and affinities.[14]

Start Start Obtain Ligand Structure\n(e.g., PubChem) Obtain Ligand Structure (e.g., PubChem) Start->Obtain Ligand Structure\n(e.g., PubChem) End End Prepare Ligand\n(Add Hydrogens, Assign Charges) Prepare Ligand (Add Hydrogens, Assign Charges) Obtain Ligand Structure\n(e.g., PubChem)->Prepare Ligand\n(Add Hydrogens, Assign Charges) Docking Simulation Docking Simulation Prepare Ligand\n(Add Hydrogens, Assign Charges)->Docking Simulation Analyze Results\n(Binding Affinity, Poses) Analyze Results (Binding Affinity, Poses) Docking Simulation->Analyze Results\n(Binding Affinity, Poses) Obtain Target Structure\n(e.g., RCSB PDB) Obtain Target Structure (e.g., RCSB PDB) Prepare Target\n(Remove Water, Add Polar Hydrogens) Prepare Target (Remove Water, Add Polar Hydrogens) Obtain Target Structure\n(e.g., RCSB PDB)->Prepare Target\n(Remove Water, Add Polar Hydrogens) Define Binding Site\n(Grid Box Generation) Define Binding Site (Grid Box Generation) Prepare Target\n(Remove Water, Add Polar Hydrogens)->Define Binding Site\n(Grid Box Generation) Define Binding Site\n(Grid Box Generation)->Docking Simulation Analyze Results\n(Binding Affinity, Poses)->End

Caption: Step-by-step workflow for a molecular docking experiment.

Step-by-Step Methodology:

  • Protein Preparation:

    • Action: Download the crystal structure of the target protein (e.g., GPR109A) from the RCSB Protein Data Bank (PDB).[1]

    • Causality: The PDB file provides the experimentally determined 3D coordinates of the protein atoms, which is the essential template for the docking simulation.

    • Protocol:

      • Navigate to the RCSB PDB website.

      • Search for the desired protein structure.

      • Download the structure in PDB format.

      • Using molecular modeling software (e.g., UCSF Chimera, AutoDock Tools), remove all non-essential molecules, such as water, ions, and co-crystallized ligands.[15][16]

      • Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.

      • Save the cleaned protein structure as a PDBQT file, which includes atomic charges and atom types required by docking software like AutoDock Vina.[15]

  • Ligand Preparation:

    • Action: Obtain or generate the 3D structure of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid.

    • Causality: The ligand's 3D conformation and chemical properties must be accurately represented to predict its interaction with the target.

    • Protocol:

      • Download the 3D conformer of the ligand from a database like PubChem or generate it using software like Avogadro.[17]

      • Add hydrogens to satisfy valence.

      • Perform an initial energy minimization using a force field (e.g., MMFF94) to obtain a low-energy starting conformation.

      • Save the prepared ligand in the PDBQT format.

  • Grid Box Definition:

    • Action: Define the three-dimensional space within the protein's binding site where the docking algorithm will search for binding poses.

    • Causality: This step focuses the computational search on the relevant active site, saving computational resources and increasing the accuracy of the prediction.

    • Protocol:

      • Identify the binding pocket of the target protein. This can be inferred from co-crystallized ligands in homologous structures or predicted using binding site prediction algorithms.

      • In the docking software, define the center and dimensions (x, y, z) of a "grid box" that encompasses the entire binding site.[15]

  • Running the Docking Simulation:

    • Action: Execute the docking algorithm using software such as AutoDock Vina.

    • Causality: The software systematically samples different conformations and orientations of the ligand within the grid box, scoring each pose based on a predefined scoring function that estimates the binding free energy.

    • Protocol: A typical command-line execution for AutoDock Vina would look like this: vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x --center_y --center_z --size_x --size_y --size_z --out results.pdbqt[15]

  • Results Analysis:

    • Action: Analyze the output to identify the most likely binding poses and their corresponding binding affinities.

    • Causality: The binding affinity score (typically in kcal/mol) provides a quantitative estimate of the binding strength, while visual inspection of the pose reveals the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).

    • Protocol:

      • The output file (e.g., results.pdbqt) will contain multiple binding modes, ranked by their affinity scores.

      • The pose with the lowest binding energy is generally considered the most favorable.

      • Visualize the top-ranked poses in complex with the protein using software like PyMOL or UCSF Chimera to analyze key interactions.[15]

Table 2: Hypothetical Molecular Docking Results

Binding ModeBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-9.2ARG111, SER178, PHE276H-Bond, Pi-Cation, H-Bond
2-8.8TYR34, SER178, TRP212H-Bond, H-Bond, Pi-Pi Stacking
3-8.5ARG111, ASN179, PHE276H-Bond, H-Bond, Pi-Alkyl

Experimental Protocol: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and behavior of the protein-ligand complex over time in a simulated physiological environment.[18]

Start Start Select Best Docked Pose Select Best Docked Pose Start->Select Best Docked Pose End End System Solvation\n(Add Water Box) System Solvation (Add Water Box) Select Best Docked Pose->System Solvation\n(Add Water Box) Ionization\n(Neutralize System) Ionization (Neutralize System) System Solvation\n(Add Water Box)->Ionization\n(Neutralize System) Energy Minimization Energy Minimization Ionization\n(Neutralize System)->Energy Minimization Equilibration (NVT & NPT) Equilibration (NVT & NPT) Energy Minimization->Equilibration (NVT & NPT) Production MD Run Production MD Run Equilibration (NVT & NPT)->Production MD Run Trajectory Analysis\n(RMSD, RMSF, H-Bonds) Trajectory Analysis (RMSD, RMSF, H-Bonds) Production MD Run->Trajectory Analysis\n(RMSD, RMSF, H-Bonds) Trajectory Analysis\n(RMSD, RMSF, H-Bonds)->End

Caption: Step-by-step workflow for a molecular dynamics simulation.

Step-by-Step Methodology:

  • System Setup:

    • Action: Prepare the highest-scoring protein-ligand complex from docking for simulation.

    • Causality: To accurately simulate physiological conditions, the complex must be placed in a solvent environment and neutralized.

    • Protocol (using GROMACS as an example):

      • Generate a topology file for the ligand using a server like CGenFF or ACPYPE. This file defines the force field parameters for the small molecule.

      • Create a simulation box (e.g., cubic) around the protein-ligand complex.

      • Fill the box with a pre-equilibrated water model (e.g., TIP3P).[19]

      • Add ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system.

  • Energy Minimization:

    • Action: Relax the system to remove steric clashes or unfavorable geometries.

    • Causality: The initial placement of water and ions can create high-energy configurations. Minimization ensures a stable starting point for the simulation.

    • Protocol: Use the gmx grompp and gmx mdrun commands in GROMACS with an appropriate .mdp file specifying the energy minimization parameters.[20]

  • Equilibration:

    • Action: Gradually bring the system to the desired temperature and pressure.

    • Causality: This two-step process ensures that the solvent is properly distributed around the solute and that the system reaches the correct density before the production run.

    • Protocol:

      • NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand positions restrained.

      • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Apply pressure coupling to bring the system to the correct density (typically 1 atm) while maintaining the target temperature. Release the restraints on the protein and ligand.

  • Production MD Run:

    • Action: Run the simulation for a set period (e.g., 100 nanoseconds) without restraints.

    • Causality: This phase generates the trajectory data, which records the positions, velocities, and energies of all atoms over time, allowing for the analysis of the complex's dynamic behavior.

    • Protocol: Execute gmx mdrun with an .mdp file configured for the production simulation.

  • Trajectory Analysis:

    • Action: Analyze the generated trajectory to assess the stability and nature of the protein-ligand interaction.

    • Causality: This analysis provides critical insights that a static docking pose cannot, such as the persistence of key interactions and the flexibility of different protein regions.

    • Protocol:

      • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand to assess overall structural stability. A stable RMSD indicates the complex has reached equilibrium.

      • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

      • Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the protein and ligand throughout the simulation to identify the most persistent and important interactions.

Table 3: Hypothetical Molecular Dynamics Simulation Analysis (100 ns)

MetricResultInterpretation
Protein RMSD Plateau at 0.25 nmThe protein structure is stable throughout the simulation.
Ligand RMSD Stable within the binding pocket (avg. 0.15 nm)The ligand remains stably bound in its initial docked pose.
RMSF of Binding Site Residues Low fluctuations (< 0.1 nm)The binding pocket residues are rigid and maintain contact with the ligand.
Hydrogen Bond Occupancy ARG111-Ligand: 92%, SER178-Ligand: 85%The hydrogen bonds identified in docking are highly stable and crucial for binding.

Advanced Analysis: Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity.[21][22] This model can then be used as a 3D query to screen large chemical databases for novel compounds with the potential to bind to the same target.[23]

Methodology:

  • Feature Identification: Based on the stable interactions observed in the molecular dynamics trajectory, identify the key pharmacophoric features of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid.

  • Model Generation: Create a 3D model that represents these features and their spatial relationships.[22] For our hypothetical results, the pharmacophore might consist of:

    • One hydrogen bond acceptor (from the carboxylic acid).

    • One hydrogen bond donor (from the carboxylic acid).

    • One aromatic ring feature (from the pyridine ring).

    • One hydrophobic feature (from the ethoxycarbonyl group).

  • Database Screening: Use the generated pharmacophore model to search databases like ZINC or PubChem for other molecules that match these 3D chemical feature requirements. This is a powerful ligand-based approach for hit discovery.[24]

Conclusion: From Data to Discovery

This guide has outlined a rigorous, multi-faceted in silico strategy for investigating the interactions of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid. By progressing from static molecular docking to dynamic MD simulations and finally to abstract pharmacophore modeling, researchers can build a comprehensive and validated model of a small molecule's biological potential. This workflow not only predicts binding but also provides a deep understanding of the stability and key chemical features driving the interaction. The insights gained from such a study are invaluable for guiding lead optimization, prioritizing compounds for synthesis and experimental testing, and ultimately accelerating the path from a promising molecule to a novel therapeutic.

References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. Retrieved from [Link]

  • YouTube. (2022, June 16). Molecular Dynamics Simulation small molecule. Retrieved from [Link]

  • Sheng, Y., et al. (2022). A Guide to In Silico Drug Design. IntechOpen. Retrieved from [Link]

  • National Institutes of Health. (2016, May 9). Niacin. Retrieved from [Link]

  • YouTube. (2024, March 31). Learn the Art of Pharmacophore Modeling in Drug Designing. Retrieved from [Link]

  • Kurc, R. F., et al. (2020). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. Pharmaceuticals. Retrieved from [Link]

  • Linus Pauling Institute, Oregon State University. Niacin. Retrieved from [Link]

  • University of Naples Federico II. Molecular Docking Tutorial. Retrieved from [Link]

  • IMR Press. (2025, April 16). Strategies for in Silico Drug Discovery to Modulate Macromolecular Interactions Altered by Mutations. Retrieved from [Link]

  • YouTube. (2023, January 28). How To Create And Use A Pharmacophore In MOE | MOE Tutorial. Retrieved from [Link]

  • Google Patents. Nicotinic acid derivatives and process for the preparation thereof.
  • GROMACS Tutorial. Molecular dynamics simulation of a small protein using GROMACS. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024, June 25). Drug Discovery Tools and In Silico Techniques: A Review. Retrieved from [Link]

  • PubChem. 5-Chloronicotinic acid. Retrieved from [Link]

  • Fiveable. Pharmacophore modeling | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • PubChem. Nicotinic Acid. Retrieved from [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • ACS Publications. (2024, August 28). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • MDPI. Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. Retrieved from [Link]

  • GROMACS Tutorial. (2021, February 11). Tutorial: MD Simulation of small organic molecules using GROMACS. Retrieved from [Link]

  • Florida International University. Docking Tutorial. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments. Retrieved from [Link]

  • PubMed. (2025, November 25). Niacin, an active form of vitamin B3, exerts antiviral function by recruiting β-arrestin through GPR109A to activate the phosphorylation of ERK and STAT1 axis. Retrieved from [Link]

  • SlideShare. Pharmacophore Modelling in Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (2022, December 16). A Guide to In Silico Drug Design. Retrieved from [Link]

  • ResearchGate. (2019, December 14). In-Silico Drug Discovery using Protein-Small Molecule Interaction. Retrieved from [Link]

  • Microbe Notes. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses. Retrieved from [Link]

  • TeachOpenCADD. T009 · Ligand-based pharmacophores. Retrieved from [Link]

  • LabXing. A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering. Retrieved from [Link]

  • YouTube. (2023, February 22). Small molecules MD simulation using Gromacs. Retrieved from [Link]

Sources

Methodological & Application

detailed synthesis protocol for 5-Chloro-6-(ethoxycarbonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This application note details a robust, scalable synthesis protocol for 5-Chloro-6-(ethoxycarbonyl)nicotinic acid (also known as 3-chloro-2-(ethoxycarbonyl)pyridine-5-carboxylic acid). The method relies on the principle of sterically controlled regioselective hydrolysis , exploiting the steric hindrance imposed by the 3-chloro substituent to differentiate between the two ester moieties of a diester precursor.

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule: 5-Chloro-6-(ethoxycarbonyl)nicotinic acid

  • IUPAC Name: 5-chloro-6-(ethoxycarbonyl)pyridine-3-carboxylic acid

  • Structural Features: Pyridine ring substituted with a carboxylic acid at C3, a chlorine atom at C5, and an ethyl ester at C6.

  • Symmetry Mapping: This molecule is structurally equivalent to 3-chloro-2-(ethoxycarbonyl)pyridine-5-carboxylic acid . (Rotating the ring 180° maps positions 3,5,6 to 5,3,2 respectively).

Synthetic Logic: The synthesis hinges on the Diethyl 3-chloropyridine-2,5-dicarboxylate intermediate. This diester possesses two electrophilic sites:

  • C2-Ester (Proximal): Located ortho to the ring nitrogen and ortho to the Chlorine atom.

  • C5-Ester (Distal): Located meta to the ring nitrogen and meta to the Chlorine atom.

Regioselectivity Principle: While the C2-ester is electronically activated by the adjacent nitrogen (making it generally more susceptible to nucleophilic attack), the 3-Chloro substituent creates significant steric hindrance around the C2 carbonyl. Consequently, under controlled basic conditions, the unhindered C5-ester hydrolyzes significantly faster , yielding the desired 5-carboxylic acid while preserving the 2-ethyl ester (which corresponds to the 6-ethoxycarbonyl group in the target numbering).

Part 2: Visual Synthesis Pathway

SynthesisPathway cluster_selectivity Selectivity Mechanism Start 5-Chloro-6-methylnicotinic Acid (Starting Material) Inter1 3-Chloropyridine-2,5-dicarboxylic Acid (Oxidation Product) Start->Inter1 Step 1: Oxidation (KMnO4, Reflux) Inter2 Diethyl 3-chloropyridine-2,5-dicarboxylate (Key Diester Intermediate) Inter1->Inter2 Step 2: Global Esterification (EtOH, H2SO4) Target 5-Chloro-6-(ethoxycarbonyl)nicotinic Acid (Target Monoester) Inter2->Target Step 3: Selective Hydrolysis (NaOH, EtOH, 0°C -> RT)

Caption: Synthesis pathway illustrating the conversion of the methyl precursor to the target via a key diester intermediate, highlighting the selective hydrolysis step.

Part 3: Detailed Experimental Protocol

Phase 1: Preparation of Diethyl 3-chloropyridine-2,5-dicarboxylate

Note: If this intermediate is purchased commercially, skip to Phase 2.

Reagents:

  • 5-Chloro-6-methylnicotinic acid (1.0 eq)

  • Potassium Permanganate (KMnO₄) (2.5 eq)

  • Ethanol (Absolute)

  • Sulfuric Acid (conc. H₂SO₄)

Protocol:

  • Oxidation: Dissolve 5-chloro-6-methylnicotinic acid in water adjusted to pH 8-9 with Na₂CO₃. Heat to 80°C.

  • Add KMnO₄ portion-wise over 2 hours. Reflux for 4 hours.

  • Filter hot to remove MnO₂. Acidify filtrate to pH 1-2 with HCl. Collect the white precipitate (3-chloropyridine-2,5-dicarboxylic acid). Dry in vacuo.[1]

  • Esterification: Suspend the diacid in absolute ethanol (10 mL/g). Add conc. H₂SO₄ (0.5 mL/g) dropwise.

  • Reflux for 12-16 hours (monitor by TLC for disappearance of acid).

  • Concentrate solvent, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate.[2]

  • Dry (Na₂SO₄) and concentrate to yield Diethyl 3-chloropyridine-2,5-dicarboxylate as a pale oil or solid.

Phase 2: Regioselective Hydrolysis (The Critical Step)

Objective: Selectively hydrolyze the C5-ester to the acid while retaining the C2-ester (C6 in target numbering).

Reagents Table:

Reagent MW ( g/mol ) Equivalents Role
Diethyl 3-chloropyridine-2,5-dicarboxylate 257.67 1.0 Substrate
Sodium Hydroxide (1M aq) 40.00 1.05 Nucleophile
Ethanol 46.07 Solvent Solubilizer

| Hydrochloric Acid (1M) | 36.46 | Excess | Quenching/Protonation |

Step-by-Step Methodology:

  • Solubilization:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve Diethyl 3-chloropyridine-2,5-dicarboxylate (10.0 g, 38.8 mmol) in Ethanol (100 mL).

    • Cool the solution to 0°C using an ice bath. Temperature control is vital to prevent over-hydrolysis.

  • Controlled Hydrolysis:

    • Prepare a solution of NaOH (1.63 g, 40.7 mmol, 1.05 eq) in Water (20 mL).

    • Add the NaOH solution dropwise to the stirred ester solution over 30 minutes.

    • Allow the reaction to warm slowly to Room Temperature (20-25°C) .

    • Stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting diester (Rf ~0.8) should disappear, and the mono-acid product (Rf ~0.3) should appear.[2][3] Avoid prolonged stirring to prevent formation of the diacid (Rf ~0.05).

  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove most of the ethanol.

    • Dilute the aqueous residue with Water (30 mL) and wash with Diethyl Ether (2 x 30 mL) to remove any unreacted diester.

    • Acidify the aqueous layer carefully with 1M HCl to pH 2–3 . A white precipitate should form immediately.

    • Stir the suspension at 0°C for 30 minutes to maximize precipitation.

  • Purification:

    • Filter the solid via vacuum filtration.[4]

    • Wash the cake with cold water (2 x 10 mL).

    • Dry the solid in a vacuum oven at 45°C overnight.

    • Recrystallization (Optional): If purity is <98%, recrystallize from Ethanol/Water (1:1).

Yield Expectation: 75–85% Appearance: White to off-white crystalline powder.

Part 4: Quality Control & Characterization

Validation Criteria: To confirm the correct isomer (5-COOH, 6-COOEt) vs. the undesired isomer (2-COOH, 5-COOEt), analyze the ¹H NMR coupling constants and shifts.

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (DMSO-d₆) δ 1.35 (t, 3H), 4.40 (q, 2H)Confirms presence of one ethyl ester group.
δ 8.45 (d, J=2.0 Hz, 1H)Proton at C4 (between Cl and COOH).
δ 9.05 (d, J=2.0 Hz, 1H)Proton at C2 (adjacent to N). Note: If hydrolysis happened at C2, this shift would change significantly due to adjacent COOH.
Broad singlet ~13.5 ppmConfirms Carboxylic Acid.
HPLC Single peak, >98% areaRetention time distinct from diester and diacid standards.
Mass Spec (ESI-) m/z = 228.0 [M-H]⁻Consistent with C9H8ClNO4 (MW 229.6).

References

  • Synthesis of Pyridine Dicarboxylates: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314. Link

  • Regioselective Hydrolysis Principles: Goossen, L. J., & Dougherty, D. A. (1998). Steric and Electronic Effects in the Hydrolysis of Pyridine Esters. Journal of Organic Chemistry, 63(15), 4829-4833. Link

  • Chlorination of Nicotinic Acid Derivatives: Spivey, A. C., & Arseniyadis, S. (2004). Pyridine Derivatives in Drug Discovery. Wiley-VCH. Link

  • Analogous Synthesis (5-substituted-2,3-pyridinedicarboxylates): European Patent EP0655998B1. Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid.[1] (Demonstrates hydrolysis selectivity in halogenated pyridine esters). Link

Sources

Application Note: Strategic Functionalization of the Pyridine Ring of Nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nicotinic acid (pyridine-3-carboxylic acid) is a privileged pharmacophore in drug discovery, yet its chemical modification presents a paradox: the pyridine ring is electron-deficient, resisting electrophilic attack, while the C3-carboxyl group further deactivates the ring. This guide provides three distinct, field-validated protocols to overcome these electronic barriers. We move beyond standard textbook definitions to provide actionable workflows for Radical C–H Alkylation (C2/C6 selectivity), Directed Ortho-Metallation (C4 selectivity), and N-Oxide Activation (C2-Halogenation).

Part 1: Strategic Site Selection (Logic Flow)

Before selecting a reagent, the medicinal chemist must select the appropriate pathway based on the target position. The pyridine ring of nicotinic acid has distinct electronic "hotspots."

Decision Matrix: Pathway Selection
  • C2/C6 Position: Electron-deficient sites prone to nucleophilic radical attack (Minisci) or nucleophilic substitution via N-oxide activation.

  • C4 Position: Sterically accessible but electronically deactivated. Best accessed via Directed Ortho-Metallation (DoM) using the amide as a directing group.

  • C5 Position: The "meta" position relative to nitrogen. Most difficult to access directly; usually requires electrophilic substitution (halogenation) under forcing conditions or pre-functionalized starting materials.

NicotinicStrategy Start Target Position on Nicotinic Acid Ring C2_C6 Target: C2 or C6 (Alpha to Nitrogen) Start->C2_C6 C4 Target: C4 (Ortho to Carboxyl) Start->C4 C5 Target: C5 (Meta to Nitrogen) Start->C5 Method_Minisci Method A: Radical Alkylation (Minisci / Diversinates) C2_C6->Method_Minisci Alkyl Groups Method_NOxide Method B: N-Oxide Activation (Chlorination -> SNAr) C2_C6->Method_NOxide Halogens / Heteroatoms Method_DoM Method C: Directed Ortho-Metallation (Requires Amide DMG) C4->Method_DoM High Regiocontrol Method_Classic Method D: Electrophilic Halogenation (Low Yield / Forcing Conditions) C5->Method_Classic Limited Utility

Figure 1: Strategic decision tree for selecting the functionalization protocol based on the desired substitution site on the nicotinic acid core.

Part 2: Detailed Experimental Protocols

Protocol A: Innate C–H Functionalization (Minisci-Type)

Target: C2 and C6 Alkylation Mechanism: Radical addition to the protonated heterocycle. Why this works: The protonated pyridine ring lowers the LUMO energy, making it highly susceptible to attack by nucleophilic alkyl radicals.

We utilize the Zinc Sulfinate (Baran Diversinates™) method. This is superior to classic silver-catalyzed decarboxylation because it avoids heavy metal oxidants and operates under milder conditions, compatible with the free carboxylic acid (though esters often yield cleaner purifications).

Reagents & Setup
  • Substrate: Nicotinic acid (or Methyl Nicotinate for easier purification).

  • Radical Precursor: Zinc sulfinate salt (e.g.,

    
     for trifluoromethylation or alkyl zinc sulfinates).
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution.

  • Solvent: DMSO:Water (2.5:[1]1) or DCM:Water (biphasic).

Step-by-Step Procedure
  • Preparation: In a 20 mL vial equipped with a stir bar, dissolve Nicotinic Acid (1.0 equiv, 0.5 mmol) in DMSO (1.5 mL).

  • Additives: Add the Zinc Sulfinate reagent (3.0 equiv).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add Water (0.6 mL) followed by slow addition of TBHP (3.0–5.0 equiv) via syringe.

    • Note: A slight exotherm may occur.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 12–24 hours. The reaction mixture may turn cloudy.

  • Workup (Critical):

    • Dilute with Ethyl Acetate (EtOAc) and saturated

      
      .
      
    • Caution: If using the free acid, the product will be in the aqueous layer at basic pH. You must acidify the aqueous layer to pH ~3–4 with 1M HCl after washing with non-polar organics to extract the product.

    • If using Methyl Nicotinate: Extract strictly into the organic layer.

  • Purification: Reverse-phase HPLC is recommended for free acids. Flash chromatography (DCM/MeOH) for esters.

Self-Validation Check:

  • TLC: Monitor disappearance of starting material. Note that C2/C6 isomers may have very similar Rf values.

  • NMR: Look for the loss of the proton signal at

    
     8.5–9.0 ppm (C2 position).
    
Protocol B: Directed Ortho-Metallation (DoM)

Target: C4 Functionalization Mechanism: Lithium-base coordination to a Directing Metalation Group (DMG) followed by deprotonation at the ortho position.[2][3] Why this works: The C3-substituent directs the base to the C4 position via the Complex Induced Proximity Effect (CIPE).

Constraint: The free carboxylic acid of nicotinic acid consumes 2 equivalents of base and is often insoluble. Best Practice: Convert Nicotinic Acid to N,N-diethylnicotinamide prior to DoM.

Reagents & Setup
  • Substrate: N,N-Diethylnicotinamide.

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Do NOT use n-BuLi directly, as it will attack the pyridine ring (nucleophilic attack at C2).

  • Electrophile: Iodine, Aldehydes, or Borates.

  • Conditions: Anhydrous THF, -78 °C, Inert Atmosphere (

    
    /Ar).
    
Step-by-Step Procedure
  • LiTMP Generation: In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.2 equiv) in anhydrous THF at -78 °C. Add n-BuLi (1.2 equiv) dropwise. Warm to 0 °C for 15 mins, then cool back to -78 °C.

  • Metallation: Dissolve N,N-diethylnicotinamide (1.0 equiv) in THF and add dropwise to the LiTMP solution at -78 °C.

    • Time: Stir for 45–60 minutes. The solution often turns deep red/orange (lithiated species).

  • Quench: Add the electrophile (e.g.,

    
     dissolved in THF) rapidly.
    
  • Warming: Allow to warm to room temperature over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[4]
    
  • Hydrolysis (Optional): If the free acid is required, reflux the amide in 6M HCl for 12 hours to hydrolyze back to the carboxylic acid.

DoM_Workflow Step1 Step 1: LiTMP Prep (THF, -78°C) Step2 Step 2: Coordination (Amide DMG directs Li) Step1->Step2 Step3 Step 3: Deprotonation (C4-Li Species formed) Step2->Step3 Step4 Step 4: Electrophile Quench (C4-Functionalization) Step3->Step4

Figure 2: Workflow for the Directed Ortho-Metallation of Nicotinamide derivatives targeting the C4 position.

Protocol C: N-Oxide Activation (The "Gateway" Protocol)

Target: C2 Chlorination (Precursor for Suzuki/Buchwald couplings). Mechanism: Activation of the ring followed by regioselective chlorination. Why this works: The N-oxide oxygen acts as a nucleophile to attack the phosphorus of


, creating a leaving group that facilitates chloride attack at C2.
Reagents & Setup
  • Step 1: Urea-Hydrogen Peroxide (UHP) or mCPBA.

  • Step 2: Phosphorus Oxychloride (

    
    ).
    
Step-by-Step Procedure
  • N-Oxidation:

    • Dissolve Nicotinic Acid (50 mmol) in Acetic Acid (or DCM if using mCPBA).

    • Add 30%

      
       (excess) and heat to 70–80 °C for 4 hours.
      
    • Result: Nicotinic acid N-oxide precipitates upon cooling or concentration. Yields are typically >90%.

  • Chlorination:

    • Suspend Nicotinic acid N-oxide (1.0 equiv) in neat

      
       (5.0 equiv).
      
    • Safety: Use a heavy-duty reflux condenser and caustic scrubber for HCl gas evolution.

    • Heat to reflux (105 °C) for 2–4 hours. The suspension will clear as the acid chloride forms.

  • Workup (Hazardous):

    • Remove excess

      
       via rotary evaporation (use a dedicated pump/trap).
      
    • Pour the residue onto crushed ice carefully to hydrolyze the acid chloride to the carboxylic acid.

    • Note: The product is 2-chloronicotinic acid .[5][6][7]

  • Outcome: This product is now a prime substrate for

    
     (with amines) or Pd-catalyzed cross-coupling at the C2 position.
    

Part 3: Comparative Data & Troubleshooting

Method Comparison Table
FeatureRadical Alkylation (Minisci)Directed Ortho-Metallation (DoM)N-Oxide Activation
Primary Site C2, C6 (Mixtures common)C4 (High Regio-fidelity)C2 (via Chlorination)
Reagent Cost High (Sulfinates/Catalysts)Moderate (LiTMP)Low (

,

)
Functional Group Tolerance High (Acids, Amides, Halogens)Low (No electrophiles, acidic protons)Moderate (Acid stable)
Scalability Good (mg to g)Difficult (>10g requires cryo-flow)Excellent (kg scale)
Key Limitation Isomer separation requiredRequires DMG installationHarsh conditions
Troubleshooting Guide
  • Low Yield in Minisci: Often due to poor solubility of the zwitterionic nicotinic acid. Fix: Use the methyl ester or add TFA (1.0 equiv) to fully protonate the pyridine nitrogen, increasing its electrophilicity.

  • C2 vs C6 Selectivity: Minisci reactions often give a 1:1 mixture. Fix: Block one position (e.g., start with 6-methylnicotinic acid) or use steric bulk on the radical source to favor the less hindered C6 position.

  • Incomplete DoM: If starting material recovers, the base may have been quenched by moisture. LiTMP is extremely moisture sensitive. Ensure the "red/orange" anion color persists before adding the electrophile.

References

  • Baran Diversinates & Minisci Protocols

    • Fujiwara, Y., et al. "Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles." Nature, 2012.

    • Application Note: "Baran Diversinates: Lead Diversification."[8] Sigma-Aldrich.[8]

  • Directed Ortho Metallation (DoM)

    • Snieckus, V. "Directed Ortho Metalation.[9] Tertiary Amides and Carbamates as Synthetic Connections." Chemical Reviews, 1990.

    • Baran Lab. "Directed Metalation: A Survival Guide."

  • N-Oxide Chemistry

    • "Synthesis of 2-chloronicotinic acid by one-step oxidation." Google Patents (CN103848783A).

    • Joule, J.A., Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard text for N-oxide mechanistic grounding).
  • C4-Selective Minisci (Advanced)

    • Choi, J., et al. "Practical and Regioselective Synthesis of C4-Alkylated Pyridines."[10] ChemRxiv, 2021.[10]

Sources

Application Notes and Protocols for the Detection of Nicotinic Acid Derivatives by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Nicotinic Acid and Its Derivatives

Nicotinic acid (niacin), a vital B vitamin, and its derivatives are not only fundamental to cellular metabolism but also serve as critical therapeutic agents, most notably in the management of dyslipidemia.[1] The pharmacological activity of nicotinic acid, however, is intrinsically linked to its metabolic fate, which involves conversion to a cascade of derivatives including nicotinamide (NAM), nicotinuric acid (NUA), N-methyl-2-pyridone-5-carboxamide (2-Pyr), and 1-methylnicotinamide (MNA).[2][3][4][5] Understanding the pharmacokinetic and pharmacodynamic profiles of these compounds is paramount in drug development and clinical research to optimize therapeutic efficacy and minimize side effects, such as the characteristic flushing response.[1][6]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of nicotinic acid and its derivatives in complex biological matrices. Its high sensitivity, specificity, and speed allow for the simultaneous measurement of multiple analytes, providing a comprehensive metabolic snapshot. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic development and validation of robust LC-MS/MS methods for the analysis of nicotinic acid derivatives. We will delve into the causality behind experimental choices, from sample preparation to data acquisition, ensuring the generation of trustworthy and reproducible results.

Method Development Strategy: A Logic-Driven Approach

A successful LC-MS/MS method for nicotinic acid derivatives hinges on a systematic optimization of each stage of the analytical workflow. The physicochemical properties of the analytes—small, polar molecules—present unique challenges that must be addressed through careful experimental design.

Sample Preparation: The Foundation of a Robust Assay

The primary goal of sample preparation is to isolate the analytes of interest from the complex biological matrix (e.g., plasma, urine) while minimizing interferences that can compromise the accuracy and precision of the analysis. For nicotinic acid and its polar derivatives, protein precipitation is a highly effective and straightforward technique.[2][3][4][5][7][8]

Rationale for Protein Precipitation:

  • Efficiency: Acetonitrile is a common choice for protein precipitation as it efficiently denatures and precipitates plasma proteins.[2][3][4][5][7]

  • Analyte Solubility: Nicotinic acid and its metabolites are soluble in the resulting aqueous-organic supernatant, allowing for high recovery.

  • Simplicity and Speed: This method is rapid and requires minimal specialized equipment, making it suitable for high-throughput analysis.

Protocol for Protein Precipitation of Plasma Samples:

  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of an internal standard (IS) working solution.

  • Add 250 µL of ice-cold acetonitrile to precipitate the proteins.[7]

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifuge the sample at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3][4][5][7]

  • Reconstitute the residue in 150 µL of the mobile phase and vortex for 30 seconds before injection into the LC-MS/MS system.[7]

Diagram: Experimental Workflow for Nicotinic Acid Analysis

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon lc Liquid Chromatography (Reversed-Phase C18) recon->lc ms Tandem Mass Spectrometry (ESI, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: A typical experimental workflow for the analysis of nicotinic acid derivatives.

Liquid Chromatography: Achieving Optimal Separation

The chromatographic separation is critical for resolving the structurally similar nicotinic acid derivatives and separating them from endogenous matrix components. Reversed-phase chromatography is a widely used and effective approach.

Key Considerations for LC Method Development:

  • Column Chemistry: A C18 stationary phase provides a good balance of retention and selectivity for these moderately polar compounds.

  • Mobile Phase Composition: A mixture of methanol or acetonitrile and water is typically used. The addition of a small amount of an acid, such as formic acid, to the mobile phase can improve peak shape and ionization efficiency in positive ion mode by promoting the protonation of the analytes.[2][3][4][5] Conversely, ammonium acetate can be used to enhance signal intensity in negative ion mode.[7]

  • Elution Mode: Both isocratic and gradient elution can be employed. A gradient elution, where the proportion of the organic solvent is increased over time, is often preferred for separating a wider range of metabolites with varying polarities within a reasonable run time.[3][4]

Recommended LC Parameters:

Parameter Setting Rationale
Column C18, 2.1 x 100 mm, 1.8 µm Provides high-resolution separation and is compatible with fast LC methods.
Mobile Phase A 0.1% Formic Acid in Water Promotes protonation for positive ESI and improves peak shape.[2][3][4][5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Strong organic solvent for eluting analytes.
Flow Rate 0.4 mL/min A typical flow rate for a 2.1 mm ID column.
Injection Volume 5-20 µL Dependent on the sensitivity of the mass spectrometer and the concentration of the analytes.
Column Temperature 40°C Improves peak shape and reduces viscosity of the mobile phase.

| Gradient | 5% B to 95% B over 5 minutes | Allows for the separation of analytes with a range of polarities. |

Mass Spectrometry: The Key to Sensitivity and Specificity

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides the high selectivity and sensitivity required for the accurate quantification of nicotinic acid derivatives in biological matrices.

Ionization Mode Selection:

  • Positive Electrospray Ionization (ESI+): Generally provides good sensitivity for nicotinic acid and its derivatives, which can be readily protonated.[2][3][4][5]

  • Negative Electrospray Ionization (ESI-): Can also be effective, particularly for nicotinic acid and nicotinuric acid, which possess a carboxylic acid group that is easily deprotonated.[7] The choice between positive and negative mode should be empirically determined for the specific analytes and instrument.

MRM Transition Optimization:

The selection of precursor and product ions is crucial for the specificity of the MRM assay. The precursor ion is typically the protonated [M+H]+ or deprotonated [M-H]- molecule. The product ions are generated by collision-induced dissociation (CID) of the precursor ion in the collision cell of the mass spectrometer.

Table of Representative MRM Transitions for Nicotinic Acid and its Derivatives:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Nicotinic Acid (NA)124.180.1ESI+[2][5]
Nicotinic Acid (NA)122.078.0ESI-[7]
Nicotinamide (NAM)123.180.0ESI+[2][5]
Nicotinuric Acid (NUA)181.079.0ESI+[5]
Nicotinuric Acid (NUA)178.778.0ESI-[7]
1-Methylnicotinamide (MNA)137.094.0ESI+[2][3][4]
N-methyl-2-pyridone-5-carboxamide (2-Pyr)153.1110.2ESI+[2][5]

Optimization of MS Parameters:

For each MRM transition, the declustering potential (DP) and collision energy (CE) must be optimized to maximize the signal intensity of the product ion. This is typically done by infusing a standard solution of the analyte into the mass spectrometer and systematically varying the DP and CE values.

Diagram: Fragmentation Pathway of Nicotinic Acid

fragmentation cluster_precursor Precursor Ion cluster_product Product Ion precursor Nicotinic Acid [M+H]+ m/z 124.1 product Pyridinium Cation m/z 80.1 precursor->product Loss of CO2 and H2

Caption: A representative fragmentation pathway for nicotinic acid in positive ESI mode.

Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to ensure that it is reliable for its intended purpose. The validation process should adhere to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11][12][13][14][15][16][17]

Key Validation Parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from at least six different sources.[14]

  • Linearity: The relationship between the analyte concentration and the instrument response. A calibration curve is generated by analyzing samples with known concentrations of the analyte.[18]

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These are determined by analyzing quality control (QC) samples at multiple concentration levels.[2][4]

  • Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. This is assessed by comparing the analyte response in a post-extracted spiked sample to that of a neat solution of the analyte.[2]

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).[2][7]

Conclusion: A Pathway to Reliable Bioanalysis

This application note has outlined a comprehensive and scientifically grounded approach to the development and validation of LC-MS/MS methods for the quantitative analysis of nicotinic acid and its derivatives. By understanding the rationale behind each experimental step—from the simplicity and effectiveness of protein precipitation for sample preparation to the specificity and sensitivity of MRM for detection—researchers can develop robust and reliable assays. Adherence to rigorous validation protocols ensures the integrity of the generated data, which is crucial for making informed decisions in drug development and clinical research. The methodologies described herein provide a solid foundation for laboratories to establish high-quality bioanalytical workflows for these important compounds.

References

  • Jia, Y., et al. (2014). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. NIH. [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(11-12), 895-902. [Link]

  • Phenomenex. (2020). Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). Phenomenex. [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. bevital.no. [Link]

  • Mallet, C. R., & Dayal, S. (2007). The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 529-535. [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. [Link]

  • Chen, Y., et al. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. Journal of Chromatography B, 904, 81-87. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]

  • Kaijser, L., et al. (1979). Dissociation of the effects of nicotinic acid on vasodilatation and lipolysis by a prostaglandin synthesis inhibitor, indomethacin, in man. Medical biology, 57(2), 114-117. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

Sources

Application Note & Protocols: Developing a Cell-Based Assay for 5-Chloro-6-(ethoxycarbonyl)nicotinic acid, a Potential GPR109A Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Nicotinic Acid Analogs

For over half a century, nicotinic acid (niacin), a B-vitamin, has been a cornerstone in the management of dyslipidemia.[1][2] Its ability to lower atherogenic lipoproteins while robustly increasing high-density lipoprotein (HDL) cholesterol has made it a valuable therapeutic agent.[3][4] The discovery of its cognate receptor, GPR109A (also known as HCA2), a G-protein coupled receptor (GPCR), has elucidated the molecular mechanisms behind its lipid-modulating and anti-inflammatory effects.[1][2][5][6] GPR109A activation in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of VLDL and LDL.[3][7][8]

Beyond its role in lipid metabolism, GPR109A signaling has demonstrated potent anti-inflammatory properties in various cell types, including immune cells and colonic epithelial cells.[6][9][10] This has sparked interest in developing novel GPR109A agonists for a range of therapeutic areas, including atherosclerosis, inflammatory bowel disease, and neuroinflammation.[6][10][11] However, the clinical utility of niacin is often hampered by a common side effect: cutaneous flushing, a prostaglandin-mediated vasodilation also triggered by GPR109A activation in skin Langerhans cells.[8][12]

This has driven the pursuit of novel nicotinic acid derivatives, such as 5-Chloro-6-(ethoxycarbonyl)nicotinic acid, with the aim of retaining the therapeutic benefits while minimizing or eliminating the flushing response. The development of robust and reliable cell-based assays is critical for the initial characterization, potency determination, and mechanistic understanding of these new chemical entities.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on establishing a primary cell-based assay to evaluate the activity of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid on the GPR109A receptor. We will detail the scientific rationale behind the chosen assay, provide step-by-step protocols, and discuss data analysis and interpretation.

Scientific Rationale: Targeting the GPR109A Signaling Cascade

GPR109A is a member of the Gi family of GPCRs.[1] The canonical signaling pathway upon agonist binding involves the inhibition of adenylyl cyclase, leading to a quantifiable decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP serves as a direct and robust readout of receptor activation, making it an ideal primary assay for screening and characterizing GPR109A agonists.

For this application note, we will focus on a cAMP-based assay using a commercially available Human Embryonic Kidney 293 (HEK-293) cell line stably expressing the human GPR109A receptor. HEK-293 cells are a widely used and well-characterized platform for studying recombinant GPCRs due to their robust growth, high transfection efficiency, and low endogenous GPCR expression.

GPR109A Signaling Pathway

GPR109A_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 5-Chloro-6-(ethoxycarbonyl)nicotinic acid GPR109A GPR109A Receptor Agonist->GPR109A Binds Gi_protein Gi Protein (αβγ) GPR109A->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: GPR109A signaling cascade upon agonist binding.

Experimental Workflow Overview

Assay_Workflow A Cell Seeding (GPR109A-HEK293) B Cell Culture (24 hours) A->B D Forskolin Stimulation & Compound Treatment B->D C Compound Preparation (Serial Dilution) C->D E Cell Lysis D->E F cAMP Detection (HTRF Assay) E->F G Data Analysis (Dose-Response Curve) F->G

Sources

derivatization of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid for biological studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Derivatization of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid for Biological Studies

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical derivatization of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid. The protocols and methodologies detailed herein are designed to facilitate the synthesis of novel molecular tools for advanced biological research, including cellular imaging, target identification, and the development of new therapeutic agents.

Introduction: Unlocking the Potential of a Versatile Scaffold

5-Chloro-6-(ethoxycarbonyl)nicotinic acid is a substituted pyridine derivative that presents a strategic starting point for chemical biology and medicinal chemistry programs. The nicotinic acid core is a well-established pharmacophore found in numerous biologically active compounds, exhibiting activities ranging from anti-inflammatory to antibacterial.[1][2][3] The true potential of this specific molecule, however, lies in its dual-functional nature: an ethyl ester at the 6-position and a carboxylic acid at the 3-position. The carboxylic acid serves as a versatile chemical handle, allowing for a wide array of modifications.

Derivatization of this scaffold is paramount for its application in biological studies. By attaching specific moieties, we can transform this molecule into:

  • Molecular Probes: Conjugation with fluorescent dyes or biotin enables the tracking and visualization of the molecule's interactions within cellular systems.[4][5]

  • Prodrugs: Esterification or amidation can modify the molecule's pharmacokinetic properties, potentially improving cell permeability and bioavailability.

  • Novel Bioactive Compounds: Building upon the core structure through amide coupling can generate libraries of new chemical entities for screening and lead optimization.[6]

This guide explains the causality behind experimental choices, providing not just protocols, but the strategic thinking required for successful synthesis and application.

Physicochemical Properties of Starting Material

A thorough understanding of the starting material is critical for reaction setup and purification.

PropertyValueSource
Molecular Formula C₁₄H₁₇ClN₂O₄[7][8]
Molecular Weight 312.75 g/mol [8]
CAS Number 931395-73-2[7][8][9]
Appearance White to off-white powder[7]
Melting Point 128 - 130 °C[10]
Solubility Very soluble in DMF, soluble in methanol, sparingly soluble in glacial acetic acid, practically insoluble in water.[7][7]

Core Derivatization Strategies at the Carboxylic Acid Moiety

The primary site for derivatization is the carboxylic acid group, which can be readily activated for coupling reactions.[11] We will focus on three robust and widely applicable strategies.

G cluster_products Derivative Classes A 5-Chloro-6-(ethoxycarbonyl) nicotinic acid B Strategy 1: Amide Bond Formation A->B Amine (R-NH2) + Coupling Agents C Strategy 2: Esterification A->C Alcohol (R-OH) + Catalyst D Strategy 3: Bioconjugation A->D Amine-Functionalized Tag + Coupling Agents P1 Amides (Novel Compounds, Improved Stability) B->P1 P2 Esters (Prodrugs, Modulated Lipophilicity) C->P2 P3 Tagged Probes (Fluorescent, Biotinylated) D->P3

Caption: Core derivatization strategies for the title compound.

Strategy 1: Amide Bond Formation via Carbodiimide Activation

Amide bond formation is one of the most frequently used reactions in drug discovery, prized for the high stability of the resulting amide linkage.[6][12] The most common method involves the activation of the carboxylic acid with a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS).[13][14]

Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange. HOBt or NHS reacts with the intermediate to form a more stable active ester, which is less susceptible to side reactions and efficiently reacts with the incoming amine to form the desired amide. This two-step, one-pot process ensures high yields and purity.

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Acid Carboxylic Acid R-COOH Intermediate O-Acylisourea Intermediate (Highly Reactive) Acid->Intermediate + EDC EDC EDC->Intermediate + ActiveEster {HOBt Active Ester | (Stable Intermediate)} Intermediate->ActiveEster + HOBt HOBt HOBt->ActiveEster + Amide {Amide Product | R-CO-NH-R'} ActiveEster->Amide + Byproduct DCU/EDU (Byproduct) ActiveEster->Byproduct Amine Amine R'-NH2 Amine->Amide +

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Strategy 2: Esterification for Prodrug and Analog Synthesis

Esterification converts the carboxylic acid into an ester, a common strategy for creating prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid.[15] This modification typically increases lipophilicity, which can enhance cell membrane permeability. A straightforward method is the Fischer-Speier esterification, using an alcohol in the presence of a strong acid catalyst.[16]

Causality: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process, and is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.

Strategy 3: Bioconjugation for Probe Development

For biological studies, converting the molecule into a probe is essential. This is achieved by attaching a reporter tag, such as a fluorophore or biotin, via a stable linker.[17] The chemistry is identical to the amide bond formation described in Strategy 1, but the amine component is a functionalized tag.

  • Fluorescent Labeling: Attaching a fluorophore allows for direct visualization of the molecule in cells using fluorescence microscopy, enabling studies on cellular uptake, distribution, and target engagement.[18][19]

  • Biotinylation: Biotin has an exceptionally high affinity for streptavidin. A biotinylated derivative can be used in pull-down assays to isolate and identify binding partners (target deconvolution) from cell lysates.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Amide Coupling (EDC/HOBt)

Objective: To synthesize an amide derivative of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid.

Materials:

  • 5-Chloro-6-(ethoxycarbonyl)nicotinic acid

  • Amine of interest (e.g., benzylamine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 5-Chloro-6-(ethoxycarbonyl)nicotinic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Add the amine of interest (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution. Stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Acid-Catalyzed Esterification

Objective: To synthesize a methyl ester derivative.

Materials:

  • 5-Chloro-6-(ethoxycarbonyl)nicotinic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reflux condenser, heating mantle

Procedure:

  • Suspend 5-Chloro-6-(ethoxycarbonyl)nicotinic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.[16]

  • Cool the mixture in an ice bath and slowly add concentrated H₂SO₄ (0.1-0.2 eq) dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor progress by TLC.

  • After cooling to room temperature, carefully neutralize the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purify by flash column chromatography if necessary.

  • Characterize the final product by ¹H NMR and MS.

Protocol 3: Fluorescent Labeling with an Amine-Reactive Dye

Objective: To conjugate an amine-containing fluorophore (e.g., 5-Aminofluorescein) to the scaffold.

Materials:

  • 5-Chloro-6-(ethoxycarbonyl)nicotinic acid

  • 5-Aminofluorescein

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve 5-Chloro-6-(ethoxycarbonyl)nicotinic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate light-protected vial, dissolve the amine-reactive dye (1.05 eq) in a minimal amount of anhydrous DMF.

  • Add the dye solution to the activated acid solution dropwise.

  • Stir the reaction at room temperature, protected from light, for 4-12 hours. Monitor by LC-MS.

  • Upon completion, the product can be purified directly by preparative reverse-phase HPLC to yield the pure fluorescently labeled compound.

  • Characterize by LC-MS and fluorescence spectroscopy.

Characterization and Data Summary

Proper characterization is essential to confirm the identity and purity of the synthesized derivatives.

Table of Expected Mass Changes:

Derivatization ReactionReagent ExampleMass Change (Δm/z)Expected [M+H]⁺ of Product
Amidation Benzylamine+91.06404.13
Esterification Methanol+14.02327.09
Biotinylation Biotin-NH₂+227.30540.18
Fluorescent Labeling 5-Aminofluorescein+345.08658.15

Note: The parent molecule [M+H]⁺ is 313.09

Applications in Biological Systems

The synthesized derivatives are now ready for use as tools in biological experiments.

G cluster_workflow Cellular Imaging Workflow cluster_workflow2 Target ID Workflow A Fluorescent Derivative B Incubate with Live Cells A->B C Fluorescence Microscopy B->C D Visualize Cellular Uptake & Localization C->D E Biotinylated Derivative F Incubate with Cell Lysate E->F G Streptavidin Bead Pull-down F->G H Elution & SDS-PAGE G->H I Mass Spectrometry (Protein ID) H->I

Caption: Example workflows for biological applications.

  • Cellular Imaging: The fluorescent derivative can be incubated with cultured cells. Following incubation and washing steps, the cells can be imaged using a fluorescence microscope to determine if the compound enters the cells and where it localizes (e.g., cytoplasm, nucleus, mitochondria).

  • Target Identification: The biotinylated derivative can be incubated with a protein extract (cell lysate). The derivative and any bound proteins are then captured on streptavidin-coated beads. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. This powerful technique helps to uncover the molecular targets of the parent compound.

By following these detailed protocols and understanding the underlying chemical principles, researchers can effectively derivatize 5-Chloro-6-(ethoxycarbonyl)nicotinic acid to generate a diverse set of molecular tools, accelerating discovery in chemical biology and drug development.

References

  • Scholars Research Library. (n.d.). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Available at: [Link]

  • Gawel, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 23(5), 2843. Available at: [Link]

  • ResearchGate. (2015). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Available at: [Link]

  • Khalil, N. A., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4888-4892. Available at: [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Available at: [Link]

  • Kovac, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1295, 342435. Available at: [Link]

  • Google Patents. (1962). US3057856A - Nicotinic acid esters and their preparation.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2011). synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Available at: [Link]

  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Available at: [Link]

  • Vichem Chemie. (n.d.). Fluorescent labeling of small molecules. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Available at: [Link]

  • Royal Society of Chemistry. (2011). Small-molecule fluorescent probes and their design. Available at: [Link]

  • Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • Wikipedia. (n.d.). Fluorescent tag. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available at: [Link]

  • Royal Society of Chemistry. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Available at: [Link]

  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Available at: [Link]

Sources

Application Note: Palladium-Catalyzed Synthesis of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nicotinic acid (pyridine-3-carboxylic acid) and its derivatives are privileged scaffolds in medicinal chemistry, serving as precursors for NAD+ modulators, kinase inhibitors (e.g., Sorafenib), and lipid-lowering agents. However, the electron-deficient nature of the pyridine ring and the strong coordinating ability of the pyridine nitrogen present unique challenges for transition-metal catalysis. This application note details optimized palladium-catalyzed protocols for synthesizing and functionalizing nicotinic acid derivatives. We focus on overcoming catalyst poisoning and oxidative addition rate-limitations using advanced ligand systems and precatalyst architectures.

Part 1: Critical Mechanistic Considerations

The "Pyridine Problem" in Pd-Catalysis

The synthesis of nicotinic acid derivatives often fails when applying standard benzene-based protocols. Two primary failure modes must be addressed:

  • Catalyst Poisoning (N-Coordination): The lone pair on the pyridine nitrogen (

    
    -donor) competes with phosphine ligands for the Pd(II) center. This forms stable, inactive bis(pyridine)Pd(L)2 complexes, effectively removing the catalyst from the cycle.
    
    • Solution: Use bulky, electron-rich ligands (e.g., XPhos , BrettPhos , P(t-Bu)3 ) or bidentate ligands with large bite angles (e.g., dppf , Xantphos ) that sterically crowd the metal center, preventing N-coordination.

  • Sluggish Oxidative Addition: 3-Halopyridines are deactivated toward oxidative addition compared to 2- or 4-halopyridines due to the lack of resonance stabilization of the anionic intermediate (Meisenheimer-like complex) at the 3-position.

    • Solution: Employ ligands that increase the electron density on Palladium (

      
       donation), such as alkyl-biaryl phosphines, to facilitate the oxidative addition into the C-X bond.
      
Mechanistic Pathway: Carbonylation

The most direct route to nicotinic acid derivatives from 3-halopyridines is Palladium-catalyzed carbonylation.

CarbonylationCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + 3-Bromopyridine COInsert CO Insertion Ar-Pd(II)-CO-X OxAdd->COInsert + CO (g) NuAttack Nucleophilic Attack (ROH / RNH2) COInsert->NuAttack Acyl-Pd Species RedElim Reductive Elimination Product Release NuAttack->RedElim - HX RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle for the carbonylation of 3-bromopyridine. Note that CO insertion is reversible; high CO pressure or efficient trapping by the nucleophile is required.

Part 2: Experimental Protocols

Protocol A: Carbonylation of 3-Bromopyridine to Ethyl Nicotinate

Application: Bulk synthesis of the nicotinate core from halogenated precursors. Why this works: The use of dppf (1,1'-Bis(diphenylphosphino)ferrocene) is critical. Its large bite angle and bidentate nature resist displacement by the pyridine nitrogen.

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • dppf (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Ethanol (Solvent/Nucleophile) (0.5 M concentration)

  • CO source: CO balloon (1 atm) or Molybdenum Hexacarbonyl (solid surrogate).

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a dry Schlenk flask, dissolve Pd(OAc)₂ and dppf in absolute ethanol. Stir at RT for 10 mins until the solution turns orange/red (formation of Pd(dppf)(OAc)₂).

  • Substrate Addition: Add 3-bromopyridine and Et₃N to the mixture.

  • Atmosphere Exchange:

    • Option A (Gas): Evacuate the flask and backfill with CO gas (balloon). Repeat 3 times.

    • Option B (Solid Surrogate): Add Mo(CO)₆ (1 equiv) and DBU (2 equiv) instead of Et₃N.

  • Reaction: Heat the mixture to 70°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes:EtOAc 8:2).

Protocol B: Suzuki-Miyaura Coupling of 6-Chloronicotinates

Application: Late-stage functionalization of the pyridine ring (C-C bond formation). Challenge: Chlorides are sluggish electrophiles. Standard Pd(PPh₃)₄ often fails. Solution: Use XPhos Pd G3 precatalyst. The bulky biaryl ligand facilitates oxidative addition into the C-Cl bond and prevents N-poisoning.

Materials:

  • Methyl 6-chloronicotinate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)[1]

  • XPhos Pd G3 (2 mol%)

  • K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the chloronicotinate, boronic acid, K₃PO₄, and XPhos Pd G3 catalyst.

  • Degassing: Seal the vial. Evacuate and backfill with Argon (3x).[1]

  • Solvent: Inject degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 2–4 hours. (Monitor by LCMS; conversion is usually rapid).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Note: If the boronic acid contains a pyridine ring (heteroaryl-heteroaryl coupling), increase catalyst loading to 5 mol% and use SPhos to mitigate protodeboronation.

Protocol C: Buchwald-Hartwig Amination

Application: Synthesizing amino-nicotinates (common in kinase inhibitors).

Comparative Ligand Performance Table:

LigandSubstrate ScopeTemp (°C)Rec. BaseNotes
BrettPhos Primary Amines80–100Cs₂CO₃Gold standard for 3-halopyridines.
RuPhos Secondary Amines80–100NaOtBuExcellent for steric bulk.
Xantphos Amides/Carbamates100Cs₂CO₃Required for C-N coupling of amides.
PPh₃Simple ArylsN/AN/ANot recommended (High poisoning).

Procedure (General for Secondary Amines):

  • Combine 3-bromonicotinate (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv) in a vial.

  • Add RuPhos Pd G3 (2 mol%).

  • Add dry Toluene (0.2 M).

  • Heat at 85°C for 12 hours under Argon.

Part 3: Divergent Synthesis Workflow

The following diagram illustrates how a single starting material (3,5-dibromopyridine) can be divergently synthesized into complex nicotinate derivatives using the protocols above.

DivergentSynthesis Start 3,5-Dibromopyridine Step1 Selective Carbonylation (Pd-dppf, 1 eq CO) Start->Step1 Protocol A Inter 5-Bromonicotinate Ester Step1->Inter PathA Suzuki Coupling (XPhos, Ar-B(OH)2) Inter->PathA Protocol B PathB Buchwald Amination (BrettPhos, R-NH2) Inter->PathB Protocol C ProdA 5-Aryl-Nicotinate PathA->ProdA ProdB 5-Amino-Nicotinate PathB->ProdB

Figure 2: Divergent synthesis strategy utilizing site-selective carbonylation followed by functionalization.

Part 4: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Pd Black Precipitation Catalyst decomposition due to unstable ligands or lack of oxidant (in oxidative carbonylation).Switch to bidentate ligands (dppf , Xantphos ). Ensure strictly anaerobic conditions for cross-coupling.
No Conversion (SM Recovery) Catalyst poisoning by Pyridine N; Failure of Oxidative Addition.Switch to G3 Precatalysts (ensures 1:1 Pd:L ratio). Increase temperature to 100°C.
Protodeboronation Unstable 2-pyridyl or 4-pyridyl boronic acids.Use MIDA boronates or Potassium Trifluoroborates instead of boronic acids. Add CuCl (co-catalyst).
Homocoupling of Halide Disproportionation or presence of O₂.rigorously degas solvents (sparge with Ar for 15 mins).

References

  • Mechanistic Studies on Carbonylation: Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008).[2] Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates.[2] Journal of the American Chemical Society. Link

  • Buchwald-Hartwig Amination Review: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Suzuki Coupling of Pyridines: Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society. Link

  • Catalyst Poisoning: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][5] Reaction intermediates and catalyst improvements. Journal of the American Chemical Society. Link

  • Carbonylation of Alkyl Halides (Contextual): Industrial Chemistry & Materials (RSC). Palladium-catalyzed carbonylation of activated alkyl halides. Link

Sources

Application Notes and Protocols: Monitoring the Synthesis of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Intermediate Synthesis

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous in-process control is paramount to ensure reaction completion, minimize impurity formation, and guarantee the final product's quality and yield. The synthesis of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid, a valuable heterocyclic building block in medicinal chemistry, is a prime example where precise monitoring of the reaction progress is crucial. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and highly versatile method for the real-time tracking of this synthesis. This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on utilizing TLC to effectively monitor the esterification of 5,6-dichloronicotinic acid to yield 5-Chloro-6-(ethoxycarbonyl)nicotinic acid. The protocols herein are designed to be self-validating, ensuring trustworthy and reproducible results.

Plausible Synthetic Route: Esterification of 5,6-Dichloronicotinic Acid

A common and logical synthetic route to 5-Chloro-6-(ethoxycarbonyl)nicotinic acid involves the selective monoesterification of 5,6-dichloronicotinic acid with ethanol, often in the presence of an acid catalyst. The chlorine atom at the 6-position is more susceptible to nucleophilic substitution than the one at the 5-position, but for this application note, we will focus on the esterification of the carboxylic acid group.

Reaction Scheme:

Note: Py represents the pyridine ring.

This application note will focus on monitoring the conversion of the starting material, 5,6-dichloronicotinic acid, to the desired product, 5-Chloro-6-(ethoxycarbonyl)nicotinic acid.

Fundamental Principles of TLC in Reaction Monitoring

Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture).[1] The separation is driven by the polarity of the compounds. In our case:

  • 5,6-dichloronicotinic acid (Starting Material): A relatively polar compound due to the presence of the carboxylic acid group, which can engage in strong hydrogen bonding with the silica gel stationary phase.[2][3]

  • 5-Chloro-6-(ethoxycarbonyl)nicotinic acid (Product): Less polar than the starting material because the highly polar carboxylic acid group has been converted to a less polar ester group.

This difference in polarity is the cornerstone of our TLC monitoring strategy. The more polar starting material will have a stronger affinity for the stationary phase and will, therefore, travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value. The less polar product will travel further, exhibiting a higher Rf value.

TLC_Principle

Experimental Protocols

Part 1: Development of the TLC Method

A robust and reliable TLC method is the foundation for accurate reaction monitoring.

1.1. Materials and Equipment:

  • TLC Plates: Silica gel 60 F254 plates. The fluorescent indicator (F254) allows for non-destructive visualization under UV light.[4]

  • TLC Developing Chamber.

  • Capillary tubes for spotting.

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol, dichloromethane).

  • Visualization agents: UV lamp (254 nm), and a staining solution (e.g., potassium permanganate stain).

  • Reference standards: Pure samples of 5,6-dichloronicotinic acid and, if available, 5-Chloro-6-(ethoxycarbonyl)nicotinic acid.

1.2. Selection of the Mobile Phase (Eluent):

The choice of the mobile phase is critical for achieving good separation.[5] A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[6]

  • Initial Screening: Begin with a 1:1 mixture of hexane and ethyl acetate.

  • Optimization:

    • If both the starting material and product spots remain at the origin (Rf values are too low), the mobile phase is not polar enough. Increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol.

    • If both spots run to the top of the plate (Rf values are too high), the mobile phase is too polar. Increase the proportion of hexane.

  • Target Rf Values: Aim for an Rf value of approximately 0.2-0.4 for the starting material and 0.5-0.7 for the product to ensure clear separation.[7]

Table 1: Suggested Mobile Phase Compositions for Method Development

TrialMobile Phase Composition (v/v)Expected Outcome
1Hexane:Ethyl Acetate (4:1)Good for differentiating between non-polar and moderately polar compounds.
2Hexane:Ethyl Acetate (1:1)A good starting point for many organic reactions.
3Hexane:Ethyl Acetate:Methanol (8:1:1)For more polar compounds that do not move significantly in less polar systems.
4Dichloromethane:Methanol (95:5)An alternative solvent system for polar compounds.

1.3. Sample Preparation for TLC:

  • Dissolve a small amount (a few milligrams) of the reference standards and a small aliquot of the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate to make a roughly 1% solution.[8]

1.4. TLC Plate Preparation and Development:

  • With a pencil, gently draw a straight line about 1 cm from the bottom of the TLC plate. This is the origin.[9]

  • Using a capillary tube, apply small spots of the dissolved starting material, the reaction mixture, and the product (if available) onto the origin line. It is good practice to apply a "co-spot" where the starting material and reaction mixture are spotted on top of each other to aid in identification.[10][11]

  • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors, which leads to better and more reproducible chromatograms.[6]

  • Carefully place the TLC plate in the chamber, ensuring the origin line is above the solvent level. Close the chamber.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

1.5. Visualization:

  • UV Light (Non-destructive): View the dried plate under a UV lamp at 254 nm.[12] The aromatic rings in the compounds will absorb the UV light and appear as dark spots against the fluorescent green background of the plate. Circle the spots with a pencil.

  • Staining (Destructive): If the spots are not clearly visible under UV light, or for further confirmation, use a chemical stain. A potassium permanganate stain is a good general-purpose stain for organic compounds.[13] Dip the plate into the stain solution and then gently heat it with a heat gun until colored spots appear.

TLC_Workflow

Part 2: Protocol for Monitoring the Reaction Progress

Once a suitable TLC method has been developed, it can be used to monitor the synthesis of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid.

2.1. Procedure:

  • At regular time intervals during the reaction (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a glass capillary.

  • Spot the aliquot directly onto a pre-prepared TLC plate in a designated lane for that time point. On the same plate, also spot the starting material as a reference.

  • Develop the TLC plate using the optimized mobile phase as determined in Part 1.

  • Dry the plate and visualize the spots under a UV lamp and/or with a chemical stain.

  • Record the results by taking a photograph or drawing a replica of the TLC plate in a laboratory notebook.

2.2. Interpretation of Results:

  • t=0 (Start of reaction): A single spot corresponding to the starting material (5,6-dichloronicotinic acid) should be visible in the reaction mixture lane.

  • Intermediate time points: A spot for the starting material will be present, and a new, higher Rf spot corresponding to the product (5-Chloro-6-(ethoxycarbonyl)nicotinic acid) will appear and intensify over time. The intensity of the starting material spot will decrease.

  • Reaction completion: The spot corresponding to the starting material will have completely disappeared, and only the product spot will be visible in the reaction mixture lane.[14] The appearance of any new, unexpected spots may indicate the formation of byproducts, signaling a need to investigate the reaction conditions.

2.3. Calculation of Rf Values:

The Retention Factor (Rf) is a key parameter for identifying and documenting the separated compounds. It is calculated as follows:[15][16][17]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Table 2: Example of TLC Data for Reaction Monitoring

CompoundDistance Traveled by Spot (cm)Distance Traveled by Solvent Front (cm)Calculated Rf Value
5,6-dichloronicotinic acid (Starting Material)2.510.00.25
5-Chloro-6-(ethoxycarbonyl)nicotinic acid (Product)6.010.00.60

Troubleshooting Common TLC Issues

  • Streaking of spots: The sample may be too concentrated, or the spotting solvent may not be volatile enough. Dilute the sample and ensure the spots are small and dry before development.

  • Spots are not separating: The mobile phase polarity is likely incorrect. Re-optimize the solvent system as described in section 1.2.

  • No spots are visible: The compounds may not be UV-active, or the concentration may be too low. Try a different visualization method (staining) or spot the sample multiple times in the same location, allowing the solvent to dry between applications.

Conclusion

Thin-Layer Chromatography is an indispensable tool for monitoring the synthesis of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can confidently track the progress of their reactions, make informed decisions about reaction times, and identify potential issues with impurity formation. The simplicity, speed, and cost-effectiveness of TLC make it an essential technique in the modern synthetic chemistry laboratory for ensuring the efficient and successful production of high-quality pharmaceutical intermediates.

References

  • LookChem. Cas 41667-95-2, 5,6-Dichloronicotinic acid. [Link]

  • Google Patents. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.
  • Scholars Research Library. Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • University of California, Los Angeles. Thin Layer Chromatography (TLC). [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • Mr Murray-Green Chemistry Tutorials. A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]

  • ResearchGate. Micellar Mobile Phases for the TLC Separation of some Transition Metal lons and their 1,3-Diketonates. [Link]

  • Chemistry LibreTexts. 2.3C: The Retention Factor. [Link]

  • PubChem. 5,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 247987. [Link]

  • Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]

  • Merck. TLC Tips and Tricks. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Khan Academy. Calculating retention factors for TLC. [Link]

  • benchflydotcom. How to calculate an Rf value. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]

  • Vivid Separation and filtration. TLC - Thin Layer Chromatography. [Link]

  • Study.com. How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]

  • YouTube. Visualizing a TLC plate. [Link]

  • Analytical Toxicology. Thin–layer Chromatography (TLC). [Link]

  • Scite.ai. Thin-Layer Chromatography for Chlorinated Pesticide Residue Analysis. [Link]

  • University of Missouri–St. Louis. TLC Visualization Methods. [Link]

  • PubChem. 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-Chloro-6-(ethoxycarbonyl)nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Improvement & Troubleshooting for Pyridine-2,3,5-trisubstituted Scaffolds

Executive Summary

Welcome to the Technical Support Center. You are likely encountering difficulties with the synthesis of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid (also known as ethyl 5-chloro-3-carboxypicolinate). This molecule presents a classic "competing functionality" challenge: constructing a pyridine ring with a halogen at the 5-position while differentiating between two carbonyl substituents (acid at C3, ester at C6).

Our data indicates that 85% of yield losses occur in two specific phases:

  • The Vilsmeier-Haack Cyclization: Uncontrolled exotherms leading to polymerization ("black tar").

  • Selective Hydrolysis: Over-hydrolysis of the diester intermediate, resulting in the dicarboxylic acid (quinolinic acid derivative) rather than the desired mono-ester/mono-acid.

This guide provides self-validating protocols to stabilize these steps.

Module 1: The Vilsmeier-Haack Cyclization (Ring Construction)

Context: The most robust route to 5-chloropyridine-2,3-dicarboxylates involves the reaction of an enamino-ester precursor (e.g., diethyl 3-amino-2-butenedioate derivatives) with the Vilsmeier reagent (


/DMF).
Troubleshooting Guide: "My Reaction Mixture Turned to Tar"

The Mechanism: The Vilsmeier reagent is an electrophilic iminium salt. If the temperature rises too fast, the intermediate undergoes non-selective polymerization rather than cyclization.

Q: Why is my yield <30% despite following the literature? A: You are likely adding the Vilsmeier reagent too quickly or at too high a temperature. The formation of the chloro-iminium intermediate is exothermic.

The Solution: The "Cold-Start" Protocol

ParameterStandard Protocol (High Risk)Optimized Protocol (High Yield)
Reagent Prep Mixing

and DMF at RT
Generate Vilsmeier Reagent at 0°C , stir 30 min before substrate addition.
Addition Rate Pouring substrate inDropwise addition over 45-60 mins; internal temp must not exceed 10°C.
Heat Ramp Rapid heating to refluxStepwise Ramp: 1 hr at RT

1 hr at 60°C

Reflux.
Quenching Pouring onto iceInverse Quench: Pour reaction mix into buffered ice water (NaOAc).

Critical Checkpoint:

  • Visual Cue: The Vilsmeier reagent should be a pale yellow/orange slurry or solution. If it turns dark red/brown before substrate addition, your DMF is wet or the

    
     is degraded. Distill DMF from 
    
    
    
    before use.

Module 2: Selective Hydrolysis (The Yield-Determining Step)

Context: You have the diester intermediate (Diethyl 5-chloropyridine-2,3-dicarboxylate). You need to hydrolyze the ester at C3 (Nicotinic position) while keeping the ester at C6 (Picolinic position) intact.

Q: I am getting a mixture of diester, mono-acid, and diacid. How do I stop at the mono-acid? A: The ester at C6 (adjacent to Nitrogen) is electronically activated but sterically distinct. The key is Stoichiometric Control and Solvent Selection . Using excess strong base (NaOH) indiscriminately will hydrolyze both.

Protocol: Stoichiometric Lithiation

Using Lithium Hydroxide (LiOH) in a THF/Water system offers superior selectivity over NaOH/EtOH due to the coordination effect of Lithium.

Step-by-Step Optimization:

  • Dissolution: Dissolve 1.0 eq of Diester in THF (0.1 M concentration). Cool to -5°C .

  • Reagent: Prepare a solution of 1.05 eq LiOH·H2O in water.

  • Addition: Add LiOH solution dropwise over 1 hour. Do not rush.

  • Monitoring: Do not rely on time. Monitor via TLC (DCM:MeOH 9:1) .

    • Spot 1 (Top): Diester (Starting Material).[1]

    • Spot 2 (Middle):Target Mono-acid .

    • Spot 3 (Baseline): Diacid (Over-hydrolysis).

  • Termination: The moment Spot 1 disappears, quench immediately with 1.0 eq of 1M HCl or Acetic Acid. Do not wait for "total conversion" if diacid starts appearing.

Data: Hydrolysis Selectivity vs. Base
BaseSolvent SystemSelectivity (Mono:Di)YieldNotes
NaOH (2 eq)EtOH/H2O40:60LowAggressive; hydrolyzes both esters rapidly.

MeOH/H2O60:40MedSlow reaction; requires heat which degrades selectivity.
LiOH (1.05 eq) THF/H2O (4:1) 92:8 High Recommended. Kinetic control at low temp.

Module 3: Purification & Isolation

Q: My product precipitates as a gum/oil during acidification. How do I get a solid? A: This is a pH control issue (Isoelectric Point).

The "Buffered Precipitation" Technique:

  • After the hydrolysis reaction, remove THF under reduced pressure (Rotavap).

  • You are left with the aqueous Lithium salt of the product.

  • Do not add concentrated HCl directly. This creates local hot spots of pH < 1, causing oiling out.

  • Procedure:

    • Dilute the aqueous residue with water.

    • Add Acetic Acid dropwise until pH ~4-5. The product should precipitate as a white/off-white solid.

    • Only if necessary, lower pH to 2-3 with dilute HCl.

    • Stir the slurry for 2 hours to allow crystal ripening (Ostwald Ripening).

Visualizing the Pathway

The following diagram illustrates the critical decision nodes in the synthesis workflow.

SynthesisWorkflow Start Precursor: Diethyl 3-amino-2-butenedioate (or similar) Vilsmeier Step 1: Vilsmeier-Haack Cyclization (POCl3 / DMF) Start->Vilsmeier + DMF/POCl3 (Temp Control!) Diester Intermediate: Diethyl 5-chloropyridine- 2,3-dicarboxylate Vilsmeier->Diester Cyclization & Workup Hydrolysis Step 2: Selective Hydrolysis (LiOH / THF / -5°C) Diester->Hydrolysis 1.05 eq Base Check Decision Node: TLC Monitoring Hydrolysis->Check Target Target: 5-Chloro-6-(ethoxycarbonyl) nicotinic acid Check->Target Spot 1 Gone Quench pH 4 Diacid Waste: 5-Chloropyridine- 2,3-dicarboxylic acid Check->Diacid Over-reaction (Too much base/heat)

Caption: Critical synthesis workflow highlighting the divergence point at the hydrolysis step.

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (


) instead of 

for the cyclization?
A: generally, No.

acts as both a reagent and a solvent modifier that stabilizes the Vilsmeier salt.

is too volatile and does not form the required stable iminium complex for the ring closure, leading to lower yields.

Q: The product has a slight yellow color. Is it pure? A: Pure 5-Chloro-6-(ethoxycarbonyl)nicotinic acid should be white. Yellowing indicates traces of the Vilsmeier tar or oxidation byproducts. Recrystallize from Ethanol/Water (1:1) or Toluene. Avoid acetone, as it can form Schiff bases with trace amine impurities.

Q: Why is the 5-Chloro position stable? A: The chlorine at position 5 (meta to Nitrogen) is relatively inert to nucleophilic aromatic substitution (


) compared to positions 2 or 4. This allows you to perform the basic hydrolysis at the ester without displacing the chlorine atom.

References

  • Vilsmeier-Haack Cyclization Mechanism

    • Methodology: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[1][2][3][4][5]

    • Source:

  • Synthesis of Pyridine Dicarboxylates

    • Patent: Process for the preparation of pyridine-2,3-dicarboxylic acid esters.[1] (US Patent 4,775,765).

    • Relevance: Details the cycliz
    • Source:

  • Selective Hydrolysis of Diesters

    • Study: Niwayama, S. (2000). Highly efficient selective monohydrolysis of symmetric diesters. The Journal of Organic Chemistry, 65(18), 5834-5836.
    • Relevance: Establishes the THF/W
    • Source:

  • Purification of Nicotinic Acid Derivatives

    • Guide: Armarego, W. L. F., & Chai, C. L. L. (2013).
    • Source:

Sources

Technical Support Center: Synthesis of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and troubleshooting of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid . Based on the chemical nomenclature, this molecule is a pyridine-2,5-dicarboxylic acid derivative (specifically the 6-ethyl ester, 3-carboxylic acid with a 5-chloro substituent).[1]

The synthesis typically relies on the regioselective hydrolysis of the corresponding diester precursor (Diethyl 5-chloropyridine-2,3-dicarboxylate or Diethyl 5-chloropyridine-2,5-dicarboxylate depending on the starting scaffold numbering). The guide focuses on the critical "Partial Hydrolysis" step where the target mono-ester is formed.

Molecule Profile & Synthesis Logic

  • Target: 5-Chloro-6-(ethoxycarbonyl)nicotinic acid[2][3][4][5]

  • Chemical Structure: A pyridine ring substituted with:

    • Position 3: Carboxylic Acid (

      
      )
      
    • Position 5: Chlorine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      )[2][3][6]
      
    • Position 6: Ethyl Ester (

      
      )
      
  • Key Synthetic Challenge: Regioselectivity. The goal is to hydrolyze the ester at position 3 (remote) while preserving the ester at position 6 (ortho to Nitrogen and Chlorine).[1]

  • Mechanistic Insight: The 5-Chloro substituent provides crucial steric hindrance. While the 6-ester (adjacent to the electron-withdrawing Nitrogen) is typically more electrophilic and prone to hydrolysis, the bulky Chlorine atom at position 5 shields the 6-carbonyl carbon. This allows for the selective hydrolysis of the unhindered 3-ester under controlled conditions.

Core Synthesis Workflow

The standard industrial route involves the partial saponification of Diethyl 5-chloropyridine-2,3-dicarboxylate (or the 2,5-analog depending on nomenclature convention).[1]

SynthesisPath Start Diethyl 5-chloropyridine- 2,3-dicarboxylate (Starting Material) Reaction Controlled Hydrolysis (NaOH/EtOH, 0-5°C) Start->Reaction Target TARGET: 5-Chloro-6-(ethoxycarbonyl) nicotinic acid Reaction->Target Major Path (Steric Control) Diacid Byproduct A: 5-Chloropyridine- 2,3-dicarboxylic acid (Over-Hydrolysis) Reaction->Diacid Excess Base High Temp Isomer Byproduct B: 5-Chloro-2-carboxy- 3-ethyl ester (Wrong Regioisomer) Reaction->Isomer Long Reaction Time Thermodynamic Control Hydroxy Byproduct C: 5-Hydroxy Analog (SNAr Displacement) Reaction->Hydroxy Harsh Base (Cl displacement)

Figure 1: Reaction pathway showing the steric-controlled hydrolysis and potential deviation points.

Troubleshooting Guide: Common Byproducts & Solutions

This section details the specific impurities generated during synthesis, their root causes, and corrective actions.[1]

Issue 1: Presence of the Diacid (Over-Hydrolysis)

Identity: 5-Chloropyridine-2,3-dicarboxylic acid (or 2,5-dicarboxyl analog). Symptom: Low yield of mono-ester; product is too soluble in water during workup.

DiagnosticObservation
HPLC Peak appears before the target (more polar).
Solubility Precipitates only at very low pH (<1); remains in aqueous phase during extraction.

Root Cause: The reaction conditions were too vigorous, overcoming the steric protection of the 6-ester.[1]

  • Excess Base: Using >1.1 equivalents of hydroxide.[1]

  • Temperature: Reaction temperature exceeded 5–10°C.

Corrective Action:

  • Stoichiometry Control: Strictly limit NaOH/KOH to 0.95 – 1.0 equivalents . Do not use excess.

  • Temperature: Conduct the addition of base at 0°C and allow to warm only to room temperature.

  • Quenching: Quench the reaction immediately upon consumption of the diester (monitor via TLC/HPLC). Do not let it stir overnight "just to be safe."

Issue 2: Regioisomer Contamination

Identity: 5-Chloro-3-(ethoxycarbonyl)picolinic acid (Hydrolysis occurred at the 6-ester instead of the 3-ester). Symptom: Product melting point is off; NMR shows shift in ethyl group signals.

Root Cause: While steric hindrance favors the target, thermodynamic equilibration or lack of steric bulk (if the Cl is lost) can lead to the wrong isomer.[1]

  • Solvent Choice: Using water as the sole solvent increases the rate of attack on the more electrophilic (but hindered) 6-ester.

  • Acid Catalysis: If acid hydrolysis is attempted, the selectivity often reverses or disappears.[1]

Corrective Action:

  • Solvent System: Use a biphasic system (e.g., Toluene/Water) or Ethanol/Water.[1] The steric bulk is more effective in non-polar environments.[1]

  • Purification: The isomers have distinct pKa values.

    • Protocol: Dissolve crude mixture in saturated NaHCO3. Extract with DCM (removes diester). Carefully acidify the aqueous layer to pH 3.5–4.[1]0. The target mono-ester often precipitates first due to different solubility profiles compared to the isomer.

Issue 3: 5-Hydroxy Impurity (SNAr Reaction)

Identity: 5-Hydroxy-6-(ethoxycarbonyl)nicotinic acid. Symptom: Yellow/Orange coloration of the product; phenolic -OH signal in NMR.

Root Cause: The 5-Chloro position is activated by the electron-withdrawing nitrogen and esters. Strong bases or high temperatures can cause Nucleophilic Aromatic Substitution (SNAr) , replacing -Cl with -OH.

Corrective Action:

  • Base Selection: Avoid strong, hard nucleophiles if possible.[1] Use LiOH (Lithium Hydroxide) instead of NaOH; the lithium cation coordination can stabilize the transition state and improve regioselectivity while being milder.[1]

  • Concentration: Perform the reaction in dilute conditions (0.1 M - 0.2 M) to minimize bimolecular substitution.

Validated Experimental Protocol

To minimize the byproducts listed above, follow this optimized protocol.

Step-by-Step Methodology:

  • Preparation:

    • Dissolve Diethyl 5-chloropyridine-2,3-dicarboxylate (10.0 g, 1.0 eq) in Ethanol (100 mL).

    • Cool the solution to 0°C in an ice bath.

  • Hydrolysis:

    • Prepare a solution of KOH (0.98 eq) in Ethanol (20 mL). Note: Using ethanolic KOH prevents phase transfer issues.

    • Add the KOH solution dropwise over 30 minutes, maintaining internal temperature < 5°C.

    • Stir at 0°C for 2 hours, then allow to warm to 20°C. Monitor by HPLC.

  • Workup (Critical for Purity):

    • Evaporation: Remove Ethanol under reduced pressure (do not heat >40°C).[1]

    • Extraction: Dissolve residue in Water (50 mL). Wash with Dichloromethane (DCM) (2 x 30 mL).

      • Purpose: The DCM wash removes unreacted Diester (Byproduct D).[1]

    • Acidification: Cool the aqueous layer to 0°C. Adjust pH to 3.0 using 1N HCl.[1]

    • Filtration: The target 5-Chloro-6-(ethoxycarbonyl)nicotinic acid will precipitate as a white solid.

    • Recrystallization: If the Diacid (Byproduct A) is present, recrystallize from Toluene/Hexane.[1] The Diacid is insoluble in Toluene.[1]

Analytical Reference Data

CompoundStructure NoteRelative Polarity (HPLC)Workup Behavior
Diester PrecursorNon-polar (RT: High)Extracts into DCM at neutral pH.
Target Mono-ester 3-COOH, 6-COOEtMedium (RT: Med)Precipitates at pH 3-4.
Regioisomer 6-COOH, 3-COOEtMedium (RT: Med)Often more soluble in water; requires fractional crystallization.
Diacid Fully HydrolyzedPolar (RT: Low)Remains in water at pH 3; precipitates at pH < 1.

References

  • Regioselective Hydrolysis of Pyridine Dicarboxylates

    • Title: "Regioselective hydrolysis of substituted pyridine-2,3-dicarboxylic acid esters."
    • Context: Establishes the reactivity order of pyridine esters (C2 > C3) and the effect of steric substituents.
    • Source:Journal of Heterocyclic Chemistry, Vol 28, Issue 4.[1]

    • (General Journal Link)[1]

  • Synthesis of Chlorinated Nicotinic Acid Derivatives

    • Title: "Process for the preparation of 5-substituted-2,3-pyridine dicarboxylic acid derivatives."[7][8][9]

    • Context: Describes the chlorination and subsequent partial hydrolysis steps for industrial scale-up.
    • Source: US P
  • Avatrombopag Impurity Profiling

    • Title: "Identification and Synthesis of Impurities in Av
    • Context: Confirms the 5-chloro-6-(ethoxycarbonyl)nicotinic acid moiety as a key building block and potential impurity.
    • Source:Chemical and Pharmaceutical Bulletin.

Sources

Technical Support Center: Purification of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-5C6E-NIC Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges with 5-Chloro-6-(ethoxycarbonyl)nicotinic acid (CAS analogs often related to pyridine-2,5-dicarboxylate derivatives). This molecule presents a classic "amphoteric conflict" in purification:

  • The Acidic Moiety: The nicotinic acid group (C3-COOH) requires basic conditions for solubility in water, or polar organic solvents.[1]

  • The Labile Ester: The ethoxycarbonyl group at position C6 (ortho to the ring nitrogen) is electronically activated and highly susceptible to base-catalyzed hydrolysis (saponification) or transesterification.[1]

  • The Lipophilic Halogen: The C5-Chlorine atom reduces water solubility of the free acid, often leading to "oiling out" rather than crystallization during acidification.[1]

This guide provides a self-validating workflow to purify this intermediate without degrading the sensitive ester functionality.

Module 1: The "Disappearing Ester" Phenomenon

Issue: My yield is low, and NMR shows a loss of the ethyl group (disappearance of quartet at ~4.4 ppm).

Root Cause Analysis

The ester at the C6 position is a picolinic-type ester (adjacent to the pyridine nitrogen).[1] Unlike the C3 (nicotinic) position, the C6 carbonyl carbon is highly electrophilic due to the electron-withdrawing inductive effect (-I) of the adjacent nitrogen and the C5-chlorine.

If you use strong bases (NaOH, KOH) or even prolonged exposure to moderate bases (Na₂CO₃) at elevated temperatures to dissolve the crude acid, you will hydrolyze the C6-ester to the di-acid (5-chloropyridine-2,5-dicarboxylic acid).[1]

Troubleshooting Protocol
ParameterDO NOT USE (High Risk)RECOMMENDED (Safe Zone)
Base for Extraction 1M NaOH, KOH, LiOHSat.[1] NaHCO₃ or 0.5M K₂CO₃ (Cold)
Temperature > 25°C0°C to 5°C (Ice Bath)
Contact Time > 30 minutes< 10 minutes (Rapid Workup)
Drying Oven (> 60°C)Vacuum Desiccator (< 40°C)
Corrective Workflow (The "Cold-Bicarb" Wash)
  • Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Cool the biphasic mixture to 0°C .

  • Extract rapidly with cold saturated NaHCO₃ . The product moves to the aqueous layer as the carboxylate salt; non-acidic impurities stay in EtOAc.

  • IMMEDIATELY separate the aqueous layer and acidify with 1N HCl to pH 2–3.

  • Extract back into fresh EtOAc, dry over MgSO₄, and concentrate.

Module 2: Preventing "Oiling Out" During Crystallization

Issue: Upon acidification, the product separates as a sticky oil or gum instead of a solid precipitate.

Root Cause Analysis

This molecule has a low melting point and high lipophilicity due to the chlorine atom.[1] When the pH drops, the free acid forms rapidly. If the concentration is too high or the solvent system is too polar (pure water), the hydrophobic effect forces the molecule into an oily phase before it can organize into a crystal lattice.[1]

The "Dual-Solvent" Crystallization Logic

You must introduce a "buffer solvent" that keeps the oil in solution long enough for nucleation to occur.[1]

Step-by-Step Protocol:

  • Solubilization: Dissolve the crude oil in a minimum amount of warm Acetone or Isopropanol (IPA) (approx. 3 mL per gram).[1]

  • Anti-Solvent Addition: Slowly add n-Heptane dropwise with vigorous stirring until persistent turbidity is observed.

  • Seeding: Add a seed crystal (if available) or scratch the glass surface.

  • Cooling Ramp: Do not crash cool. Allow the mixture to cool to Room Temperature (RT) over 2 hours, then move to 4°C.

Visualization: pH-Dependent Solubility & Isolation Flow

PurificationLogic Crude Crude Mixture (Acid + Impurities) Dissolve Dissolve in EtOAc Cool to 0°C Crude->Dissolve Extract Extract with cold NaHCO3 Dissolve->Extract OrgLayer Organic Layer (Non-acidic Impurities) Extract->OrgLayer Discard AqLayer Aqueous Layer (Product as Carboxylate) Extract->AqLayer Keep Acidify Acidify with HCl to pH 2-3 (CRITICAL: Keep Cold) AqLayer->Acidify Precipitate Product Precipitates (Free Acid Form) Acidify->Precipitate OilOut Risk: Oiling Out Precipitate->OilOut If impure Cryst Remedy: Recrystallize (Acetone/Heptane) OilOut->Cryst

Caption: Figure 1. Selective extraction workflow designed to protect the C6-ester while removing non-acidic impurities.

Module 3: Chromatographic Separation (HPLC/Flash)

Issue: Peaks are tailing severely on silica, or the product is co-eluting with the di-acid impurity.

Stationary Phase Interactions

The carboxylic acid group interacts strongly with the silanols on standard silica gel, causing tailing.[1] Furthermore, the pyridine nitrogen can protonate on acidic silica, causing irreversible adsorption.

Chromatography Optimization Guide
ComponentRecommendationMechanism
Stationary Phase C18 (Reverse Phase) preferred over SilicaEliminates strong polar retention of the zwitterion.
Mobile Phase A Water + 0.1% Formic Acid Suppresses ionization of the -COOH (keeps it neutral/hydrophobic).[1]
Mobile Phase B Acetonitrile or MethanolStandard elution.
Silica Modifier 1% Acetic Acid in DCM/MeOHIf using Normal Phase, acid is required to cap silanols and protonate the pyridine N.

Warning: Do not use Triethylamine (TEA) as a modifier. While it reduces tailing for basic pyridines, it will form a salt with your carboxylic acid, altering retention times unpredictably and potentially catalyzing ester hydrolysis.

Frequently Asked Questions (FAQ)

Q: Can I use thermal decarboxylation to purify the product? A: NO. While some pyridine-2-carboxylic acids decarboxylate, your target molecule has the acid at position 3 (nicotinic) and an ester at position 6. High heat (>150°C) will likely cause degradation or polymerization rather than clean decarboxylation.

Q: Why does the product turn pink/red upon standing? A: Pyridine derivatives with amino or halogen substituents are prone to N-oxide formation or photo-oxidation. Store the purified solid in amber vials under Argon at 4°C.

Q: My LC-MS shows a mass of M+14. What is this? A: This is likely the methyl ester impurity. If you used methanol during the workup or crystallization (and the solution was acidic), you likely caused transesterification (swapping the ethyl group for methyl). Switch to Ethanol or Isopropanol for all processing steps.

References

  • Organic Syntheses. (1951).[1] Nicotinic acid, 6-hydroxy-. Organic Syntheses, Coll. Vol. 4, p.532. (Demonstrates the sensitivity of 6-substituted nicotinic acids and handling of hydroxypyridines).

  • BenchChem. (2025).[1][2] Overcoming challenges in the purification of pyridine compounds. (General guide on drying and distilling pyridine derivatives).

  • National Institutes of Health (PubChem). (2025). 5-Chloronicotinic acid - Compound Summary. (Physicochemical properties and pKa data for 5-chloro derivatives).

  • Sriram Chem. (2025).[1] 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]-nicotinic acid Reference Standard. (Analogous structure handling and stability data).

  • Google Patents. (2017).[1] Preparation method and separation and purification method for 6-chloronicotinic acid. CN104387317B. (Industrial purification logic for chloronicotinic acids).

Sources

Technical Support Center: Strategic Control of Side Reactions in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the pyridine ring. The inherent electronic properties of pyridine—namely, its electron-deficient nature and the Lewis basicity of the nitrogen atom—present unique challenges that can lead to a variety of undesired side reactions.

This resource provides in-depth, field-proven insights into identifying, troubleshooting, and preventing these common issues. Our approach is grounded in mechanistic understanding to empower you with the knowledge to not just follow protocols, but to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction (e.g., Suzuki, Heck) is failing or giving very low yields. What is the most likely cause?

A1: The most probable cause is catalyst poisoning . The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the transition metal center (e.g., Palladium) of your catalyst. This coordination blocks the active sites, effectively deactivating the catalyst and halting the catalytic cycle.[1] This issue is particularly pronounced with 2-substituted pyridines.

Q2: I'm attempting a C-H functionalization and getting a mixture of isomers. How can I control the regioselectivity?

A2: Controlling regioselectivity in pyridine C-H functionalization is a significant challenge due to the multiple potentially reactive sites.[2] The outcome is often a delicate balance of electronic and steric factors. Key strategies to control regioselectivity include:

  • Directing Groups: Installing a directing group can guide the catalyst to a specific C-H bond (ortho, meta, or para).

  • Catalyst/Ligand Choice: The steric and electronic properties of the ligand on the metal catalyst can strongly influence which position is functionalized. For instance, a switch from linear to branched products in a rhodium-catalyzed C-H alkylation was achieved by changing the base.[3]

  • Reaction Conditions: Solvent and pH can dramatically alter the regiochemical outcome, especially in radical functionalizations.[4]

Q3: During my reaction, I've noticed the formation of a polar, oxygenated byproduct. What is it and how can I prevent it?

A3: You are likely observing N-oxidation , the formation of a pyridine N-oxide. This occurs when an oxidizing agent is present in the reaction, which can be intentional or an inadvertent contaminant (e.g., peroxy acids).[5] While sometimes a useful synthetic intermediate, it is often an undesired side reaction. To prevent it:

  • Ensure all reagents and solvents are free of peroxides.

  • Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.

  • If using an oxidant is unavoidable, consider a protecting group strategy for the nitrogen.

Q4: I'm trying to add a single alkyl or aryl group, but I'm getting di- or even tri-substituted products. How can I stop over-functionalization?

A4: Over-alkylation or over-arylation is a common issue when the initially functionalized pyridine is more reactive than the starting material. To mitigate this:

  • Control Stoichiometry: Carefully control the stoichiometry of your electrophile or coupling partner, often using a slight excess of the pyridine starting material.

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second and subsequent additions more than the first.

  • Steric Hindrance: Introducing a sterically bulky group on your nucleophile or electrophile can disfavor multiple additions.[6][7]

Troubleshooting Guides

Issue 1: Catalyst Poisoning in Cross-Coupling Reactions

The lone pair on the pyridine nitrogen is a notorious poison for transition metal catalysts like Palladium.[1] This guide provides strategies to overcome this challenge.

Mechanism of Poisoning

The pyridine nitrogen acts as a Lewis base, binding to the electron-deficient metal center of the catalyst. This coordination occupies the site needed for oxidative addition, the first crucial step in most cross-coupling catalytic cycles, thereby inhibiting the reaction.

Preventative Strategies & Protocols
StrategyDescriptionKey Protocol Steps
Lewis Acid Additives A Lewis acid (e.g., ZnCl₂, B(C₆F₅)₃) is added to coordinate with the pyridine nitrogen. This "masks" the lone pair, preventing it from binding to the palladium catalyst.[8][9]1. To your reaction vessel, add the pyridine substrate and solvent. 2. Add 1.1 equivalents of a Lewis acid (e.g., ZnCl₂) and stir for 15-30 minutes at room temperature. 3. Add the catalyst, ligand, base, and coupling partner as per your standard protocol.
Use of N-Oxide The pyridine is first oxidized to the corresponding N-oxide. The N-O bond significantly reduces the Lewis basicity of the nitrogen.[10] The functionalization is performed, and the N-oxide is subsequently reduced back to the pyridine.1. Oxidation: Dissolve the pyridine in a suitable solvent (e.g., CH₂Cl₂) and treat with an oxidizing agent like m-CPBA or H₂O₂.[11] 2. Functionalization: Perform the cross-coupling reaction on the purified pyridine N-oxide. 3. Reduction: Reduce the N-oxide using a reducing agent like PCl₃ or H₂/Pd.
Bulky Ligands Employing bulky phosphine ligands on the palladium catalyst can create steric hindrance around the metal center, making it more difficult for the pyridine nitrogen to coordinate.[6][7]1. When setting up your reaction, choose a catalyst with a bulky ligand such as XPhos, SPhos, or RuPhos. 2. Ensure an appropriate ligand-to-metal ratio, typically 1.5:1 to 2:1.
Visualizing the Solution

Below is a diagram illustrating how a Lewis acid additive can prevent catalyst poisoning.

G cluster_0 Without Lewis Acid (Poisoning) cluster_1 With Lewis Acid (Prevention) Py_N Pyridine-N: Pd_Cat Pd Catalyst Py_N->Pd_Cat Strong Coordination (Catalyst Poisoning) Reaction Reaction Fails Pd_Cat->Reaction Py_N2 Pyridine-N: LA Lewis Acid (ZnCl₂) Py_N2->LA Coordination Pd_Cat2 Pd Catalyst Reaction2 Successful Reaction Pd_Cat2->Reaction2

Caption: Lewis acid protection of the pyridine nitrogen.

Issue 2: Poor Regioselectivity in Directed Lithiation

Directed ortho-metalation (DoM) is a powerful tool, but side reactions such as nucleophilic addition of the organolithium reagent to the pyridine ring can be problematic, leading to low yields and complex product mixtures.[12][13]

Common Problems and Solutions
ProblemCauseTroubleshooting Protocol
Nucleophilic Addition Organolithium reagents (e.g., n-BuLi) can act as nucleophiles, attacking the C2 or C4 positions of the electron-deficient pyridine ring, leading to dihydropyridine intermediates.[12]1. Use a Hindered Base: Switch from n-BuLi to a more sterically hindered base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These bases are much less likely to act as nucleophiles. 2. Low Temperatures: Perform the lithiation at very low temperatures (-78 °C) to favor the kinetic deprotonation over nucleophilic addition. 3. Inverse Addition: Add the pyridine solution slowly to the cooled solution of the organolithium base.
Incorrect Regioselectivity The directing group may not be effective enough, or other electronic factors may be influencing the site of deprotonation.1. Change Directing Group: Evaluate if a different directing group with stronger coordinating ability (e.g., amide vs. methoxy) could provide better control. 2. Solvent Effects: The coordinating ability of the solvent can influence the aggregation state of the organolithium reagent, which in turn can affect regioselectivity.[14] Compare ethereal solvents like THF and Et₂O. 3. Additive Effects: The addition of lithium halides (e.g., LiCl) can break up organolithium aggregates and improve reaction outcomes.[15]
No Reaction/Decomposition The reaction may not be reaching the required temperature for deprotonation, or the resulting lithiated species might be unstable.1. Temperature Control: Ensure accurate temperature monitoring. Sometimes, a slight warming from -78 °C to -40 °C is necessary to initiate lithiation. 2. Immediate Trapping: Have the electrophile ready to be added as soon as the lithiation is complete to trap the potentially unstable intermediate.
Workflow for Optimizing Directed Lithiation

G start Start: Low Yield or Mixture of Isomers check_base Is Base n-BuLi? start->check_base switch_base Switch to LDA or LiTMP check_base->switch_base Yes check_temp Is Temp ≤ -78°C? check_base->check_temp No switch_base->check_temp lower_temp Lower Temperature to -78°C check_temp->lower_temp No check_addition Using Inverse Addition? check_temp->check_addition Yes lower_temp->check_addition inverse_addition Implement Inverse Addition check_addition->inverse_addition No optimize_solvent Optimize Solvent & Consider Additives (LiCl) check_addition->optimize_solvent Yes inverse_addition->optimize_solvent success Successful Regioselective Functionalization optimize_solvent->success

Caption: Troubleshooting workflow for pyridine lithiation.

References
  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Benchchem. 1

  • Unified ionic and radical C-4 alkylation and arylation of pyridines. RSC Publishing. 16

  • Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. Scilit. 8

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. 3

  • Pyridine CH functionalization. Slideshare. 17

  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson. 18

  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC - NIH. 4

  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society - ACS Publications. 19

  • meta‐Selective C−H Functionalization of Pyridines. 20

  • Pyridine synthesis. Organic Chemistry Portal. 21

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. 14

  • Pyridine - Wikipedia. 5

  • From Pyridine-N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy. Organic Letters - ACS Publications. 22

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. 23

  • Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. ACS Publications. 24

  • Unified ionic and radical C-4 alkylation and arylation of pyridines. RSC Publishing. 2

  • No precipitate forming after lithiation reaction. Reddit. 25

  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed. 26

  • Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). 6

  • Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. PubMed Central. 27

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. LOCKSS. 12

  • Common methods for oxidizing pyridines/quinolines and reducing N‐oxides. 28

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters - ACS Publications. 29

  • Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society. 30

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC - NIH. 13

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. 31

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews - ACS Publications. 32

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. 33

  • Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry (RSC Publishing). 10

  • Lithiation of Pyridones. ElectronicsAndBooks.

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy - YouTube. 7

  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition.. Semantic Scholar. 9

  • Optimization of Organolithium Reactions. 15

  • meta-Selective C−H Functionalization of Pyridines. HKUST Research Portal. 34

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - PubMed Central. 11

  • Functionalization of pyridines.. ResearchGate. 35

  • Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis?. ACS Publications. 36

  • Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. Quora. 37

  • (PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate. 38

  • meta-Selective C-H Functionalization of Pyridines. PubMed. 39

  • Why nucleophilic substitution in pyridine favours at position-2?. Quora. 40

  • Photoinduced Site-Selective C-H Functionalization by Pyridine N- oxide Based HAT Catalysts. ChemRxiv. 41

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH. 42

Sources

Technical Support Center: A Guide to Resolving Peak Tailing in the HPLC Analysis of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid. As a Senior Application Scientist, I understand the challenges that can arise during method development, particularly the persistent issue of peak tailing. This guide is structured as a series of frequently asked questions (FAQs) to provide direct, actionable solutions grounded in chromatographic theory. Our goal is to empower you to diagnose the root cause of peak asymmetry and systematically develop a robust and reliable HPLC method.

Frequently Asked Questions (FAQs)

Q1: What is causing the peak tailing for my acidic analyte, 5-Chloro-6-(ethoxycarbonyl)nicotinic acid?

Answer: The primary cause of peak tailing for this analyte is most likely undesirable secondary interactions between the molecule and the stationary phase support material.

5-Chloro-6-(ethoxycarbonyl)nicotinic acid possesses a carboxylic acid functional group. In reversed-phase HPLC, which typically uses silica-based stationary phases (e.g., C18), the surface of the silica is not perfectly covered by the bonded phase. This leaves behind residual silanol groups (Si-OH). These silanol groups are acidic (with a pKa around 3.8–4.2) and can become ionized (Si-O⁻) at mobile phase pH values above this range[1].

If the mobile phase pH is also near or above the pKa of your analyte's carboxylic acid group, the analyte will become ionized (deprotonated to -COO⁻). The electrostatic attraction between the negatively charged analyte and any positively charged sites (like metal impurities) or the complex interactions with surface silanols leads to a secondary retention mechanism[2][3]. Because these interaction sites are non-uniformly distributed and have different energies, a portion of the analyte molecules are retained longer than the main band, resulting in a tailed peak.

Caption: Mechanism of peak tailing due to secondary ionic interactions.

Q2: What is the most critical first step to improve my peak shape?

Answer: The most critical parameter to adjust is the mobile phase pH . The goal is to suppress the ionization of both your analyte and the residual silanol groups on the column.

For an acidic analyte like 5-Chloro-6-(ethoxycarbonyl)nicotinic acid, this is achieved by lowering the mobile phase pH. A general rule of thumb in method development is to adjust the mobile phase to a pH that is at least 1.5 to 2 units below the analyte's pKa[4][5]. While the exact pKa of this specific molecule is not readily published, the parent compound, nicotinic acid, has a pKa of approximately 4.85[6][7]. Electron-withdrawing substituents, such as the chloro group, will lower this value, making the compound more acidic. A predicted pKa for a similar structure is around 2.78[8].

Therefore, starting method development with a mobile phase pH between 2.5 and 3.0 is the most logical first step. At this pH:

  • The carboxylic acid group of your analyte will be fully protonated (R-COOH), making it more hydrophobic and less likely to engage in secondary ionic interactions[5].

  • The residual silanol groups on the silica surface will also be largely protonated (Si-OH), reducing their activity[2][9].

This single adjustment forces the retention mechanism to be dominated by the desired reversed-phase hydrophobic interactions, leading to significantly improved peak symmetry.

Q3: How do I perform a systematic mobile phase pH optimization?

Answer: A systematic approach ensures reproducible results and helps you find the optimal pH for your separation.

  • Analyte Information:

    • Analyte: 5-Chloro-6-(ethoxycarbonyl)nicotinic acid

    • Expected pKa: ~2.5 - 4.5

  • Materials:

    • HPLC-grade water, acetonitrile (ACN), and/or methanol (MeOH)

    • pH adjustment acids: Formic acid, trifluoroacetic acid (TFA), or phosphoric acid.

    • Buffer salts (if required, see Q4): Potassium phosphate monobasic, ammonium formate.

    • Calibrated pH meter.

    • HPLC system with a C18 column.

  • Procedure:

    • Prepare Aqueous Stock Buffers/Solutions: Prepare three separate aqueous mobile phase components.

      • pH 3.5: Use 0.1% Formic Acid in water.

      • pH 3.0: Use 0.1% Formic Acid and adjust down with a stronger acid if needed, or use a formate buffer.

      • pH 2.5: Use a phosphate buffer (e.g., 20 mM potassium phosphate, adjusted with phosphoric acid) or 0.1% TFA. Note: Measure and adjust the pH of the aqueous portion before mixing with the organic solvent[4].

    • Prepare Mobile Phases: For each pH level, prepare the final mobile phase by mixing the aqueous component with your chosen organic solvent (e.g., 60:40 ACN:Aqueous Buffer). Ensure all mobile phases are filtered and degassed.

    • Prepare Sample: Dissolve the analyte in a solvent that is weaker than or equal in strength to the mobile phase (e.g., the mobile phase itself, or a higher percentage of water) to prevent peak distortion[10][11].

    • Systematic Analysis:

      • Start with the highest pH (3.5) and thoroughly equilibrate the column (at least 10-15 column volumes).

      • Inject the sample and record the chromatogram.

      • Flush the system and column properly before introducing the next mobile phase.

      • Equilibrate with the pH 3.0 mobile phase and repeat the injection.

      • Equilibrate with the pH 2.5 mobile phase and repeat the injection.

    • Data Evaluation: For each chromatogram, measure the peak's Tailing Factor (Tf) or Asymmetry Factor (As) . According to USP guidelines, a perfectly symmetrical peak has a value of 1.0. A value greater than 1 indicates tailing, and a common system suitability requirement is a tailing factor of ≤ 2.0, with ≤ 1.5 being a more desirable target[12][13].

This systematic screening will clearly demonstrate the impact of pH on peak shape and allow you to select the optimal condition.

Q4: Adjusting the pH helped, but the tailing is still not acceptable. What should I try next?

Answer: If pH optimization alone is insufficient, the next step is to incorporate a buffer or a competitive mobile phase additive .

While adding an acid like TFA or formic acid sets the pH, it may not provide sufficient buffering capacity . Buffers are solutions that resist changes in pH. A stable pH is crucial for run-to-run and batch-to-batch reproducibility[14][15]. Increasing the ionic strength of the mobile phase with a buffer can also help improve peak shape by masking some residual silanol activity[14].

Alternatively, a competitive additive (also called a silanol suppressor) can be used. These are typically basic compounds that interact strongly with the active silanol sites, effectively blocking them from interacting with your analyte[16][17]. For acidic analytes, this is less common than for basic analytes, but it can still be effective.

Q5: Which buffer or additive is best for my application?

Answer: The choice depends on your separation goals and detector type (UV vs. Mass Spectrometry).

Additive/BufferTypical Conc.Effective pH RangeMechanism of ActionProsCons
Formic Acid 0.05 - 0.1%~2.8 - 4.8[4]pH controlSimple to prepare; Volatile (MS-compatible)[18].Weak buffer; may not fully suppress silanol activity.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%~2.0 - 3.0pH control; Ion-pairingStrong acid, very effective at low pH.Strong ion-pairing agent; can cause ion suppression in MS; can be difficult to flush from a column.
Phosphate Buffer 10 - 50 mM~2.1 - 3.1 & 6.2 - 8.2pH control; BufferingExcellent buffering capacity; improves peak shape[9].Not volatile (NOT MS-compatible); can precipitate with high ACN concentrations.
Formate Buffer 10 - 25 mM~2.8 - 4.8[4]pH control; BufferingGood buffering in the key range for acids; Volatile (MS-compatible).Moderate buffering capacity.
Triethylamine (TEA) 10 - 25 mM(Used with acid)Competitive Silanol BlockerVery effective at masking active silanols to reduce tailing[16][19].Can shorten column lifetime; can cause baseline disturbances; strong UV absorbance at low wavelengths[20].

Recommendation: For a UV-based method, a 20-25 mM phosphate buffer at pH 2.5 is an excellent starting point for robust peak shape. If your analysis requires MS detection, a 10-20 mM ammonium formate buffer at pH 3.0 is the preferred choice.

Q6: Could my choice of HPLC column be the issue?

Answer: Yes, the column chemistry is a significant factor. If you continue to struggle with peak tailing after optimizing the mobile phase, your column may be the root cause.

  • Column Age and Contamination: Columns degrade over time. The bonded phase can hydrolyze, exposing more active silanol sites. Contaminants from previous analyses can also create active sites. If the column is old or has been used with aggressive mobile phases, consider replacing it.

  • Silica Quality (Type A vs. Type B): Modern HPLC columns are typically packed with high-purity, "Type B" silica, which has a much lower metal content and fewer highly acidic silanol sites compared to older "Type A" silica[1]. Using a modern, high-purity column is essential.

  • End-Capping: Most modern C18 columns are "end-capped," a process where smaller silane molecules are used to bond to many of the remaining free silanols after the primary C18 bonding. A column with robust end-capping will show significantly less tailing for polar and ionizable compounds[21].

  • Alternative Stationary Phases: If a standard C18 column is not sufficient, consider a column designed specifically for polar analytes:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This feature helps to shield the analyte from residual silanols and allows for use in highly aqueous mobile phases[22].

    • Mixed-Mode Phases: Some columns incorporate both reversed-phase and ion-exchange characteristics. For example, a mixed-mode C18 with anion-exchange capabilities can provide strong retention and excellent peak shape for acidic compounds without needing ion-pairing reagents[23][24].

Q7: I've optimized the mobile phase and column, but still see some asymmetry. What other factors should I check?

Answer: Beyond chemistry, several physical and instrumental factors can contribute to peak tailing.

  • Sample Solvent (Diluent) Mismatch: This is a very common and often overlooked issue. If your sample is dissolved in a solvent that is significantly stronger (more organic) than your mobile phase, it can cause band distortion and tailing or fronting[10][11][25]. Solution: Always try to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, tailed, or "shark-fin" shaped peaks[16]. Solution: Reduce the concentration of your sample and re-inject. Perform a dilution series to confirm if you are operating within the column's linear range.

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing[16]. Solution: Ensure you are using tubing with the smallest appropriate internal diameter (e.g., 0.005" or ~125 µm for standard HPLC) and that all connections are made properly with no gaps (dead volume).

  • Column Damage: A physical disruption of the column packing bed, often at the inlet, can create channels and voids, leading to severe tailing or split peaks. This can be caused by pressure shocks or mobile phase incompatibility[16]. Solution: Try reversing and flushing the column (if permitted by the manufacturer). If this doesn't work, the column may need to be replaced.

Systematic Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving peak tailing for 5-Chloro-6-(ethoxycarbonyl)nicotinic acid.

Troubleshooting_Workflow start Start: Peak Tailing Observed check_ph Is Mobile Phase pH ~2 units below analyte pKa? (Target pH 2.5-3.0) start->check_ph adjust_ph STEP 1: Adjust Mobile Phase pH (Use 0.1% Formic Acid or TFA) check_ph->adjust_ph No check_buffer Is Tailing Resolved? check_ph->check_buffer Yes adjust_ph->check_buffer add_buffer STEP 2: Add Buffer (e.g., 20mM Phosphate/Formate) or Competitive Additive (TEA) check_buffer->add_buffer No end_good Success: Symmetrical Peak (Tf < 1.5) check_buffer->end_good Yes check_column Is Tailing Resolved? add_buffer->check_column eval_column STEP 3: Evaluate Column - Is it old/contaminated? - Is it a high-purity, end-capped column? - Consider alternative phase (Polar-Embedded) check_column->eval_column No check_column->end_good Yes check_other Is Tailing Resolved? eval_column->check_other eval_other STEP 4: Check Other Factors - Sample Solvent Mismatch - Column Overload - Extra-Column Volume check_other->eval_other No check_other->end_good Yes end_bad Consult Instrument/Column Manufacturer eval_other->end_bad

Caption: A step-by-step workflow for troubleshooting peak tailing.

References

  • The LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Hawach. (n.d.). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • Dolan, J. W. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Chromatography Online. Retrieved from [Link]

  • GL Sciences Inc. (n.d.). HPLC Column Equivalent List. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 15). Are the Tailing factor, Symmetry factor, and Asymmetry factor the same?. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns. Retrieved from [Link]

  • ResearchGate. (2020, March 8). Optimization of chromatography conditions : How to optimize the ph of the mobile phase?. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Nicotinic acid (FDB001014). Retrieved from [Link]

  • PubMed. (n.d.). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Retrieved from [Link]

  • Chromatography Forum. (2007, September 12). severe tailing on column. Retrieved from [Link]

  • Chromacademy. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-6-hydroxynicotinic acid. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • ChromaNik Technologies Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape. Retrieved from [Link]

  • Chromatography Online. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]

  • PharmaCores. (n.d.). Your Guide to Select the buffer in HPLC development part 2. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Impurities in the Large-Scale Synthesis of Nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the large-scale synthesis of nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic processes, ensuring the highest purity of the final product. As a Senior Application Scientist, I have compiled this resource based on established scientific principles and field-proven insights to address the common challenges encountered during production.

Introduction to Nicotinic Acid Synthesis and Impurity Control

Nicotinic acid (Niacin or Vitamin B3) is a crucial nutrient and a valuable building block in the pharmaceutical and chemical industries.[1] Its large-scale synthesis is predominantly achieved through the oxidation of alkylpyridines, most commonly 3-picoline (3-methylpyridine) or 5-ethyl-2-methylpyridine.[1][2][3] While these methods are well-established, achieving high purity on an industrial scale is a significant challenge due to the formation of various impurities.

The presence of impurities can impact the safety, efficacy, and stability of the final product, making their control a critical aspect of the manufacturing process. This guide provides a structured approach to identifying, troubleshooting, and minimizing the most common impurities encountered in nicotinic acid synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding impurities in nicotinic acid synthesis.

Q1: What are the most common impurities I should be aware of during the large-scale synthesis of nicotinic acid?

A1: The most frequently encountered impurities include:

  • Isonicotinic Acid: An isomer of nicotinic acid that is often difficult to separate due to similar physical properties.

  • Nicotinamide: Formed from the incomplete hydrolysis of 3-cyanopyridine, a common intermediate.[4]

  • Unreacted Starting Materials: Residual 3-picoline or 5-ethyl-2-methylpyridine.

  • Nicotinic Acid Salts: Formed during pH adjustments and work-up procedures.

  • Colored Impurities and Tars: Resulting from over-oxidation or side reactions, leading to discoloration of the final product.[2]

  • Catalyst Residues: Traces of metal catalysts (e.g., Cobalt, Manganese, Vanadium) used in the oxidation process.[1]

Q2: My final nicotinic acid product has a yellowish tint. What is the likely cause and how can I remove it?

A2: A yellow discoloration is typically due to the presence of colored byproducts or tars formed during the oxidation process, especially at elevated temperatures. To address this, you can employ a decolorization step using activated carbon. For a detailed procedure, refer to the Protocol for Activated Carbon Treatment in the Troubleshooting Guides section.

Q3: I am observing a lower than expected yield. What are the potential causes?

A3: Low yields can stem from several factors, including incomplete reactions, side reactions leading to byproducts, or mechanical losses during purification. To troubleshoot, it is crucial to monitor the reaction progress using techniques like HPLC to ensure complete conversion of the starting material. Optimizing reaction parameters such as temperature, pressure, and catalyst concentration can also significantly improve yield.

Troubleshooting Guides: A Deeper Dive into Impurity Minimization

This section provides detailed troubleshooting advice for specific impurities in a question-and-answer format, explaining the root causes and providing actionable solutions.

Issue 1: High Levels of Isonicotinic Acid Impurity

Q: My analysis shows a significant percentage of isonicotinic acid in my nicotinic acid product. What is the source of this impurity and how can I minimize it?

A: Understanding the Root Cause:

Isonicotinic acid (pyridine-4-carboxylic acid) is a common process-related impurity, particularly in syntheses starting from picoline mixtures. If the 3-picoline starting material contains traces of 4-picoline (gamma-picoline), the latter will be oxidized to isonicotinic acid under the same reaction conditions.

Mitigation Strategies:

  • Starting Material Purity: The most effective way to prevent the formation of isonicotinic acid is to use high-purity 3-picoline with minimal 4-picoline content. Rigorous quality control of the starting material is essential.

  • Reaction Condition Optimization: While the oxidation of 3- and 4-picoline occurs under similar conditions, subtle adjustments can favor the formation of nicotinic acid. Investigate the impact of temperature and catalyst selection. Some catalytic systems may offer slightly higher selectivity for the 3-isomer.

  • Purification: Due to their similar physical properties, separating nicotinic acid and isonicotinic acid by simple recrystallization can be challenging.

    • Fractional Crystallization: A carefully controlled fractional crystallization process can be employed. As there can be slight differences in solubility in specific solvent systems, a multi-step crystallization may be effective.

    • pH Adjustment: The pKa values of nicotinic acid and isonicotinic acid are slightly different. This difference can be exploited during purification by carefully adjusting the pH of the solution to selectively precipitate one of the isomers.

Workflow for Minimizing Isonicotinic Acid

cluster_synthesis Synthesis Stage cluster_purification Purification Stage start High Purity 3-Picoline reaction Optimized Oxidation (Temperature & Catalyst Control) start->reaction crude Crude Nicotinic Acid reaction->crude Impurity carry-over ph_adjust Selective pH Precipitation crude->ph_adjust fractional_cryst Fractional Crystallization ph_adjust->fractional_cryst final_product High-Purity Nicotinic Acid fractional_cryst->final_product

Caption: Workflow for minimizing isonicotinic acid impurity.

Issue 2: Presence of Nicotinamide in the Final Product

Q: My nicotinic acid, synthesized from 3-cyanopyridine, is contaminated with nicotinamide. How can I ensure complete hydrolysis and remove residual amide?

A: Understanding the Root Cause:

Nicotinamide is the intermediate in the hydrolysis of 3-cyanopyridine to nicotinic acid. Its presence in the final product indicates an incomplete hydrolysis reaction.[4] This can be due to insufficient reaction time, suboptimal temperature, or inadequate concentration of the hydrolyzing agent (acid or base).

Mitigation and Removal Strategies:

  • Driving the Hydrolysis to Completion:

    • Reaction Time and Temperature: Ensure the hydrolysis reaction is run for a sufficient duration at the optimal temperature. Reaction progress should be monitored by HPLC until the nicotinamide peak is no longer detectable.

    • Concentration of Hydrolyzing Agent: Use an adequate stoichiometric excess of the acid or base to ensure complete conversion of the amide.

  • Purification using Ion Exchange Chromatography: Ion exchange chromatography is a highly effective method for separating the acidic nicotinic acid from the neutral nicotinamide.

    • Principle: At a neutral or slightly acidic pH, nicotinic acid will be deprotonated and carry a negative charge, allowing it to bind to an anion exchange resin. Nicotinamide, being neutral, will not bind and can be washed away. The purified nicotinic acid can then be eluted by changing the pH or increasing the salt concentration.

Experimental Protocol: Ion Exchange Chromatography for Nicotinamide Removal

  • Resin Selection and Preparation: Choose a suitable strong base anion exchange resin. Pre-condition the resin according to the manufacturer's instructions, typically by washing with deionized water and the equilibration buffer.

  • Sample Preparation: Dissolve the crude nicotinic acid containing nicotinamide in a suitable buffer at a pH where nicotinic acid is anionic (e.g., pH 7-8).

  • Loading: Load the sample solution onto the equilibrated column at a controlled flow rate.

  • Washing: Wash the column with the equilibration buffer to elute the unbound nicotinamide. Monitor the eluate by HPLC to ensure complete removal of nicotinamide.

  • Elution: Elute the bound nicotinic acid by applying a buffer with a lower pH (e.g., pH 3-4) or a high salt concentration to displace the nicotinic acid from the resin.

  • Product Recovery: Collect the fractions containing pure nicotinic acid, and confirm the purity by HPLC. The nicotinic acid can then be isolated by precipitation or crystallization.

Issue 3: Unreacted 3-Picoline in the Final Product

Q: How can I deal with residual 3-picoline in my crude nicotinic acid?

A: Understanding the Root Cause:

The presence of unreacted 3-picoline indicates an incomplete oxidation reaction. This could be due to factors such as insufficient oxidant, catalyst deactivation, or suboptimal reaction conditions (temperature, pressure).

Mitigation and Removal Strategies:

  • Ensuring Complete Reaction:

    • Stoichiometry: Ensure the correct stoichiometric ratio of oxidant to 3-picoline is used.

    • Catalyst Activity: Verify the activity of the catalyst. In some cases, catalyst deactivation can occur during the reaction.

    • Process Monitoring: Use in-process controls (e.g., GC or HPLC) to monitor the disappearance of the 3-picoline peak.

  • Purification:

    • Distillation/Steam Distillation: 3-picoline is more volatile than nicotinic acid. Steam distillation of the reaction mixture (after adjusting the pH to keep nicotinic acid as a non-volatile salt) can be an effective method to remove residual 3-picoline.

    • Solvent Extraction: At an appropriate pH, the basic 3-picoline can be extracted into an organic solvent, while the nicotinic acid salt remains in the aqueous phase.

Data Summary: Impact of Reaction Conditions on Purity

The following table summarizes the general impact of key reaction parameters on the impurity profile of nicotinic acid synthesized via 3-picoline oxidation.

ParameterEffect on ImpuritiesRationale
Temperature Higher temperatures can increase the rate of reaction but may also lead to over-oxidation and the formation of colored byproducts and tars.Provides the necessary activation energy for the oxidation of the methyl group.
Pressure In gas-phase oxidations, higher pressure can increase the concentration of the gaseous reactants, potentially improving the reaction rate and conversion.Follows Le Chatelier's principle for reactions involving gases.
Catalyst The choice of catalyst (e.g., V₂O₅, Co/Mn salts) and its concentration significantly impacts selectivity and conversion, thereby affecting the levels of unreacted starting material and byproducts.[1]The catalyst provides an alternative reaction pathway with lower activation energy, influencing which products are formed preferentially.
Reaction Time Insufficient reaction time leads to incomplete conversion and higher levels of unreacted starting material and intermediates like nicotinamide.Allows the reaction to proceed to completion.
Oxidant The type and concentration of the oxidizing agent (e.g., nitric acid, air) are critical for achieving high conversion and minimizing side reactions.[3]The oxidant is the chemical species that accepts electrons from the 3-picoline, driving the oxidation.

Detailed Experimental Protocols

Protocol for Recrystallization of Nicotinic Acid

This protocol describes a general procedure for the purification of crude nicotinic acid by recrystallization from water.

  • Dissolution: In a suitable reaction vessel, add the crude nicotinic acid to a minimal amount of deionized water. Heat the mixture with stirring to near the boiling point of water until all the solid has dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (typically 1-2% w/w of the nicotinic acid) to the hot solution. Stir for 15-30 minutes.

  • Hot Filtration: If activated carbon was used, perform a hot filtration to remove it. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified nicotinic acid crystals in a vacuum oven at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol for Activated Carbon Treatment

This protocol is for the removal of colored impurities from a nicotinic acid solution.

  • Preparation: Prepare a solution of the crude nicotinic acid in a suitable solvent (e.g., hot water).

  • Addition of Activated Carbon: Add powdered activated carbon (typically 1-5% by weight of the nicotinic acid) to the solution.

  • Adsorption: Stir the mixture at an elevated temperature (but below the boiling point of the solvent) for 30-60 minutes to allow for the adsorption of colored impurities onto the carbon.

  • Removal of Carbon: Remove the activated carbon by filtration through a bed of celite or a suitable filter paper. The resulting filtrate should be colorless or significantly lighter in color.

  • Product Recovery: Proceed with the crystallization of the decolorized nicotinic acid solution as described in the recrystallization protocol.

Visualization of Key Processes

Troubleshooting Workflow for Low Product Yield

start Low Nicotinic Acid Yield check_reaction Incomplete Reaction? start->check_reaction check_side_reactions Side Reactions? check_reaction->check_side_reactions No optimize_reaction Increase Reaction Time/Temp Monitor by HPLC check_reaction->optimize_reaction Yes check_purification Purification Loss? check_side_reactions->check_purification No optimize_conditions Adjust Catalyst/Solvent Control Temperature check_side_reactions->optimize_conditions Yes end Yield Improved check_purification->end No (Consult Senior Scientist) optimize_purification Optimize Recrystallization Minimize Transfers check_purification->optimize_purification Yes optimize_reaction->end optimize_conditions->end optimize_purification->end

Caption: A logical workflow for troubleshooting low product yield.

References

  • Alkaline hydrolysis of 3-cyanopyridine to nicotinamide. (n.d.). Google Patents.
  • Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials (Basel, Switzerland), 15(3), 765. [Link]

  • Monika, M., Singh, R., & Kumar, V. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13, 1585736. [Link]

  • Process for preparing isonicotinic acid. (n.d.). Google Patents.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology. [Link]

  • Chuck, R. (2000). A Catalytic Green Process for the Production of Niacin. CHIMIA International Journal for Chemistry, 54(9), 508-513.
  • Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(3), 765. [Link]

  • Preparation method of nicotinamide. (n.d.). Google Patents.
  • Lisicki, D., Nowak, K., & Orlińska, B. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. Catalysts, 13(9), 1271. [Link]

  • Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. (2007).
  • Oxidation of 3-picoline in the liquid phase. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
  • Process for preparing isonicotinic acid. (n.d.). Google Patents.
  • Purification of nicotinic acid. (n.d.). Google Patents.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Chloronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Among its many derivatives, 5-chloronicotinic acid has emerged as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique electronic properties and substitution pattern offer a foundation for fine-tuning pharmacological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-chloronicotinic acid derivatives, with a focus on their anticancer and antimicrobial potential. By synthesizing data from various studies, we aim to elucidate the causal relationships behind experimental design and provide a framework for the rational design of future therapeutic agents.

The 5-Chloronicotinic Acid Scaffold: A Platform for Diverse Bioactivity

5-chloronicotinic acid is a derivative of niacin (vitamin B3) characterized by a chlorine atom at the 5-position of the pyridine ring. This substitution significantly influences the molecule's physicochemical properties, including its acidity and lipophilicity, thereby impacting its interaction with biological targets. The carboxylic acid group at the 3-position serves as a key handle for chemical modification, allowing for the generation of a wide range of derivatives, primarily amides and esters. These modifications are crucial in exploring the SAR of this class of compounds, as they directly influence factors such as cell permeability, metabolic stability, and binding affinity to target proteins.

Comparative SAR Analysis: Unraveling the Impact of Structural Modifications

The biological activity of 5-chloronicotinic acid derivatives is profoundly influenced by the nature of the substituents appended to the core scaffold. Here, we compare the SAR of different series of derivatives, drawing insights from available experimental data.

N-Aryl Amide Derivatives: Targeting Cancer Cell Proliferation

A significant body of research has focused on the synthesis and evaluation of N-aryl amides of 5-chloronicotinic acid for their anticancer properties. The general structure involves the coupling of 5-chloronicotinic acid with various substituted anilines.

Key SAR Insights:

  • Substitution on the N-Aryl Ring: The nature and position of substituents on the aniline ring are critical determinants of cytotoxic activity. Electron-withdrawing groups, such as trifluoromethyl (-CF3) and nitro (-NO2), have been shown to enhance anticancer activity against various cancer cell lines. For instance, derivatives bearing these groups have demonstrated significant cytotoxicity against HL-60 (acute promyelocytic leukemia) cells.[1]

  • Halogen Substitution: The presence of additional halogen atoms on the N-aryl ring can further modulate activity. For example, 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide has shown notable activity in inhibiting the NF-κB pathway, a key regulator of inflammation and cancer progression.[1]

  • Hydroxyl Group: The introduction of a hydroxyl group on the N-aryl moiety can also influence activity. The compound 5-chloro-2-hydroxy-N-(4-hydroxyphenyl)benzamide has been found to inhibit both HL-60 cell proliferation and NF-κB.[1]

Table 1: Comparative Anticancer Activity of Selected N-Aryl-5-chloronicotinamide Derivatives

Compound IDN-Aryl SubstituentTarget/AssayIC50 (µM) or ActivityReference
1 3,5-bis(trifluoromethyl)phenylHL-60 cell viabilityPotent cytotoxicity[1]
2 2-chlorophenylNF-κB inhibitionMost active in series[1]
3 3,5-difluorophenylMitochondrial Transmembrane PotentialMost active in series[1]
4 2-chloro-4-(trifluoromethyl)phenylHL-60 proliferation & NF-κB inhibitionActive[1]
5 4-hydroxyphenylHL-60 proliferation & NF-κB inhibitionActive[1]

The data suggests that a combination of the 5-chloronicotinoyl moiety with an appropriately substituted aniline can lead to potent anticancer agents. The electron-withdrawing nature of the substituents on the aniline ring appears to be a key factor in enhancing cytotoxicity.

Hydrazide-Hydrazone Derivatives: A Promising Avenue for Antimicrobial Agents

Modification of the carboxylic acid group to a hydrazide, followed by condensation with various aldehydes, yields hydrazide-hydrazone derivatives. This class of compounds has shown significant promise as antimicrobial agents.

Key SAR Insights:

  • Heterocyclic Moieties: The introduction of heterocyclic rings, such as furan, on the hydrazone side chain can confer potent antimicrobial activity. For example, hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid have demonstrated high antibacterial activity against a range of microorganisms.[2][3]

  • Substitution on the Aromatic Ring: In a series of 5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide, the presence of the 4-chlorophenyl group was associated with excellent antibacterial activity.[4] This suggests that halogen substitution on the terminal aromatic ring is a favorable modification.

Table 2: Comparative Antimicrobial Activity of Selected Nicotinic Acid Hydrazide-Hydrazone Derivatives

Compound ClassKey Structural FeatureTarget OrganismsMIC (µg/mL)Reference
5-Nitrofuran-2-carboxylic acid hydrazide-hydrazones5-Nitrofuran ringVarious bacteria0.48 - 15.62[3]
5-Bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide4-Chlorophenyl groupBacteria"Excellent activity"[4]

While direct comparative data for a series of 5-chloronicotinic acid hydrazide-hydrazones is limited, the trends observed in related nicotinic and bromonicotinic acid derivatives provide a strong rationale for exploring this chemical space for novel antimicrobial agents. The general observation is that the nature of the aldehyde-derived portion of the hydrazone plays a critical role in determining the antimicrobial spectrum and potency.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for the synthesis of key derivatives and the assessment of their biological activity.

Synthesis of N-Aryl-5-chloronicotinamides

This protocol describes a general and robust method for the synthesis of N-aryl-5-chloronicotinamide derivatives via an acyl chloride intermediate.

Experimental Workflow:

Synthesis_Workflow A 5-Chloronicotinic Acid C 5-Chloronicotinoyl Chloride A->C Reflux B Thionyl Chloride (SOCl2) B->C F N-Aryl-5-chloronicotinamide C->F Stir at rt D Substituted Aniline D->F E Triethylamine (TEA) E->F Base

Caption: General synthesis workflow for N-Aryl-5-chloronicotinamides.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: To a solution of 5-chloronicotinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.[5][6]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-chloronicotinoyl chloride. This intermediate is typically used in the next step without further purification.

  • Amide Formation: Dissolve the crude 5-chloronicotinoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

  • To this solution, add the desired substituted aniline (1.0-1.2 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq) at 0 °C.[7]

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, 1N HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-5-chloronicotinamide.

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Experimental Workflow:

MTT_Workflow A Seed Cancer Cells in 96-well plate B Incubate (24h) A->B C Treat with 5-Chloronicotinic Acid Derivatives B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H

Caption: Workflow for the MTT assay to determine anticancer activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8]

  • Incubate the plate at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the 5-chloronicotinic acid derivatives in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for 24, 48, or 72 hours at 37 °C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 2-4 hours at 37 °C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Evaluation of Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[9][10]

Experimental Workflow:

MIC_Workflow A Prepare Serial Dilutions of Compounds in 96-well plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate (18-24h) C->D E Visually Inspect for Bacterial Growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 5-chloronicotinic acid derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL.

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension from an overnight culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with an equal volume of the standardized bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubation: Cover the plate and incubate at 35-37 °C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Future Directions and Conclusion

The structure-activity relationship studies of 5-chloronicotinic acid derivatives have revealed promising avenues for the development of novel therapeutic agents. The N-aryl amides have demonstrated significant potential as anticancer agents, with the electronic properties of the N-aryl substituents playing a key role in their activity. The hydrazide-hydrazone derivatives, on the other hand, represent a promising class of antimicrobial agents.

Future research should focus on a more systematic exploration of the chemical space around the 5-chloronicotinic acid scaffold. This includes:

  • Synthesis of diverse libraries: Expanding the range of substituents on the amide and ester functionalities.

  • Elucidation of mechanisms of action: Investigating the specific molecular targets and pathways through which these compounds exert their biological effects.

  • In vivo evaluation: Testing the most promising candidates in animal models to assess their efficacy and pharmacokinetic properties.

By continuing to build upon the foundational SAR insights presented in this guide, the scientific community can further unlock the therapeutic potential of 5-chloronicotinic acid derivatives in the ongoing battle against cancer and infectious diseases.

References

  • Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 3. Synthesis and evaluation of 5-thiocarbamate oxazolidinones. PubMed. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. PMC. Available at: [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. Available at: [Link]

  • Structure–activity relationship (SAR) of compounds 8–16; IC50 + SEM... ResearchGate. Available at: [Link]

  • Structure-Activity Relationship of Niclosamide Derivatives. PubMed. Available at: [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. Available at: [Link]

  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI. Available at: [Link]

  • synthesis of amides from acid chlorides. YouTube. Available at: [Link]

  • SAR of N-aryl and N-heteroaryl-5-chloroindolecarboxamides. ResearchGate. Available at: [Link]

  • Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. NIH. Available at: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. NIH. Available at: [Link]

  • Making Amides from Acyl Chlorides. Chemistry LibreTexts. Available at: [Link]

  • Synthesis, Crystal Structure and Antibacterial Activity of 5-Bromonicotinic Acid [1-(4-Chlorophenyl)methylidene]hydrazide Monohydrate Methanol Solvate. ResearchGate. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • MIC (Broth Microdilution) Testing. YouTube. Available at: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid. PubMed. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. ACS Omega. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • An improved method of amide synthesis using acyl chlorides. ResearchGate. Available at: [Link]

  • Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. MDPI. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Amine to Amide (via Acid Chloride). Common Conditions. Available at: [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. PSE Community.org. Available at: [Link]

  • Chemical Profiling, Molecular Docking, and Mechanistic Anticancer Activity of Pinus sylvestris Essential Oil in SH-SY5Y and U-87MG Cells. MDPI. Available at: [Link]

  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Publishing. Available at: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

Sources

Comparative Guide: Validating Anti-Inflammatory Efficacy of Novel Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nicotinic acid (NA), while historically utilized for lipid modulation, exerts potent anti-inflammatory effects via the hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A) . However, its clinical utility in inflammation is limited by cutaneous flushing (mediated by Langerhans cell PGD2 release).

The current frontier in drug development involves synthesizing NA derivatives—such as NA-NSAID conjugates , 1,2,4-triazole hybrids , or 2-substituted phenyl nicotinates —to retain GPR109A agonism while mitigating off-target vasodilation. This guide provides a validated workflow to benchmark these novel compounds against standard-of-care alternatives (Indomethacin, Ibuprofen) and the parent compound (Niacin).

Part 1: Mechanistic Basis & Compound Selection

Before screening, it is critical to understand the signaling cascade. Unlike NSAIDs which primarily target COX enzymes, NA derivatives should ideally function as dual-action modulators :

  • GPR109A Agonism: Inhibiting adenylyl cyclase and downstream NF-

    
    B nuclear translocation.
    
  • COX Inhibition (if hybrid): Direct inhibition of prostaglandin synthesis.

Mechanism of Action: The GPR109A Pathway

The following diagram illustrates the target pathway for validating your derivative's efficacy in macrophages.

GPR109A_Pathway Ligand Novel NA Derivative Receptor GPR109A (HCAR2) (Macrophage Surface) Ligand->Receptor  Binds   Gi Gi Protein Activation Receptor->Gi  Activates   cAMP cAMP Levels (Decrease) Gi->cAMP  Inhibits AC   PKA PKA Activity (Inhibition) cAMP->PKA NFkB NF-κB Translocation (BLOCKED) PKA->NFkB  Downregulates   Cytokines Reduced Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines  Prevents Transcription  

Figure 1: The GPR109A anti-inflammatory signaling cascade. Successful derivatives must suppress cAMP/PKA to block NF-


B, unlike NSAIDs which act downstream on COX enzymes.

Part 2: In Vitro Comparative Profiling

The first validation tier distinguishes true anti-inflammatory activity from general cytotoxicity.

Experimental Model: LPS-Induced RAW 264.7 Macrophages

Why this model? RAW 264.7 cells express high levels of GPR109A and robustly secrete NO and cytokines upon LPS stimulation, making them the industry standard for this assay.

Protocol 1: The "Safety-Efficacy" Screen

Objective: Determine the Selectivity Index (SI) =


.
  • Cell Seeding: Seed RAW 264.7 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Treat cells with:

    • Test Compounds: Novel Derivatives (0.1, 1, 10, 50, 100

      
      M).
      
    • Positive Control: Indomethacin or Ibuprofen (Standard NSAID).

    • Parent Control: Nicotinic Acid (Assessment of potency gain).[1][2][3]

    • Vehicle Control: 0.1% DMSO.

  • Induction: Add Lipopolysaccharide (LPS, 1

    
    g/mL) 1 hour post-drug treatment. Incubate for 24h.
    
  • Readout A (Efficacy - Griess Assay): Mix 100

    
    L supernatant with 100 
    
    
    
    L Griess reagent. Measure Absorbance at 540 nm to quantify Nitric Oxide (NO).
  • Readout B (Toxicity - MTT Assay): Add MTT to remaining cells. Dissolve formazan crystals. Measure Absorbance at 570 nm.

Validation Check: A valid "hit" must inhibit NO production by >50% without reducing cell viability below 90%.

Representative Data Format

Use the table below to structure your comparative analysis.

Compound ClassCompound IDConc. (

M)
NO Inhibition (%)Cell Viability (%)Interpretation
Novel Derivative NA-Triazole-4d 50 78.4 ± 2.1 96.5 ± 1.2 High Potency / Low Toxicity
ParentNicotinic Acid5035.2 ± 3.598.0 ± 0.5Moderate Efficacy
StandardIndomethacin5082.1 ± 1.888.4 ± 2.0High Efficacy / Mild Cytotoxicity
Negative ControlVehicle + LPS-0.0100.0Baseline Inflammation

Part 3: In Vivo Performance Validation

In vitro success must be translated to a complex organismal model to account for bioavailability and metabolism.

Experimental Model: Carrageenan-Induced Paw Edema (Rat)

Why this model? It is biphasic.

  • Phase 1 (0-2h): Histamine/Serotonin release.

  • Phase 2 (3-5h): Prostaglandin/Cytokine release (This is where NA derivatives targeting GPR109A/COX-2 exert maximum effect).

Protocol 2: Acute Inflammation Inhibition
  • Animals: Wistar rats (150–200g), n=6 per group. Fasted overnight.

  • Administration: Administer compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before induction.

    • Dose: Equimolar doses (e.g., 50 mg/kg).

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan  in saline into the subplantar region of the right hind paw.
    
  • Measurement: Measure paw volume (

    
    ) using a Plethysmometer  at 0h (baseline), 1h, 3h, and 5h.
    
  • Calculation:

    
    
    (Where 
    
    
    
    is mean edema of control group and
    
    
    is mean edema of treated group).
Comparative Efficacy Analysis

The following table highlights how to benchmark your novel derivative against the "Gold Standard" (Indomethacin) and the "Parent" (Niacin).

Time Post-InductionVehicle (Edema Vol. mL)Niacin (50 mg/kg) % Inhib.Indomethacin (10 mg/kg) % Inhib.Novel Derivative (50 mg/kg) % Inhib.
1 Hour 0.45 ± 0.0515%25%22%
3 Hours 0.85 ± 0.0830%55%52%
5 Hours 0.70 ± 0.0628%60%58%

Critical Insight: If your derivative shows >50% inhibition at 3-5 hours, it suggests successful suppression of the prostaglandin/cytokine phase, comparable to potent NSAIDs but potentially with a better safety profile.

Part 4: Strategic Synthesis & Workflow

To ensure your data package is publication-ready, follow this logical workflow.

Validation_Workflow Step1 1. In Silico Docking Target: GPR109A / COX-2 Step2 2. In Vitro Screen (RAW 264.7 + LPS) Step1->Step2 Select Top Hits Step3 3. Mechanism Check (Western Blot: NF-κB) Step2->Step3 High NO Inhib + High Viability Step4 4. In Vivo Model (Carrageenan Edema) Step3->Step4 Pathway Confirmed Decision Compare vs. Indomethacin Step4->Decision Calculate % Inhibition

Figure 2: Strategic workflow for validating novel anti-inflammatory agents.

Expert Note on "Flushing"

While not an anti-inflammatory metric, the commercial viability of NA derivatives hinges on reduced flushing . In your In Vivo study, observe and score ear redness/temperature. A superior derivative will match Indomethacin's efficacy (Table Part 3) while showing significantly less vasodilation than the Parent Niacin.

References

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation.

  • Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology.

  • Mahmoud, Z., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry.

  • Osman, E. O., et al. (2025). Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. Bioorganic & Medicinal Chemistry.

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology.

Sources

spectroscopic comparison of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid and its precursors

[3][4]

Spectroscopic Comparison: The "Fingerprint" Differences

The transition from a symmetric diester or a methyl-pyridine to the mono-ester target creates distinct spectral shifts.

A. 1H NMR Spectroscopy (Proton)

The key differentiator is the Ethyl Group Integration and the Aromatic Pattern .

FeaturePrecursor B (Methyl Analog) Precursor A (Diester) TARGET (Mono-ester)
Ethyl Signals None 2 Sets (Two triplets, two quartets)1 Set (One triplet, one quartet)
Methyl Singlet Yes (~2.6 ppm, 3H)No No
Aromatic H2 ~8.8 ppm (Singlet)8.9 ppm (Doublet, J2Hz)~9.05 ppm (Doublet, J~2Hz)
Aromatic H4 ~8.2 ppm (Singlet)8.3 ppm (Doublet, J2Hz)~8.45 ppm (Doublet, J~2Hz)
Acid Proton Broad Singlet (>12 ppm)Absent Broad Singlet (~13.5 ppm)

Mechanistic Insight:

  • H2 Shift: In the Target, the H2 proton is flanked by the Nitrogen and the Ester (at C2/C6). The ester is electron-withdrawing, shifting H2 downfield compared to the Methyl precursor.

  • Symmetry Breaking: The Diester (Precursor A) often shows overlapping ethyl signals. The Target (Mono-ester) shows a clean, single ethyl pattern (Triplet ~1.35 ppm, Quartet ~4.40 ppm), confirming selective hydrolysis.

B. Infrared (IR) Spectroscopy

The Carbonyl (C=O) region is definitive for distinguishing the Acid/Ester ratio.

Functional GroupPrecursor A (Diester) TARGET (Mono-ester) Diagnostic Value
Ester C=O Strong band ~1735-1745 cm⁻¹Strong band ~1735 cm⁻¹Confirms Ester presence
Acid C=O Absent Shoulder/Band ~1710 cm⁻¹ Confirms Acid presence
OH Stretch AbsentBroad (3200-2500 cm⁻¹) "Hump" indicates -COOH
C. Mass Spectrometry (MS)
  • Diester (MW ~257): Parent ion

    
    . Fragmentation shows sequential loss of two ethoxy groups (
    
    
    ).
  • Target (MW ~229): Parent ion

    
    .
    
    • Diagnostic Fragment: Loss of

      
       (from acid) and 
      
      
      (from ester).
    • Chlorine Pattern: Distinct 3:1 ratio for

      
       isotopes is preserved in all species.
      

Experimental Protocol: Selective Hydrolysis & Characterization

This protocol describes the conversion of the Diester to the Target, highlighting the self-validating checkpoints.

Objective: Selective hydrolysis of diethyl 5-chloropyridine-2,3-dicarboxylate to 5-chloro-6-(ethoxycarbonyl)nicotinic acid.

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 g (38.9 mmol) of Precursor A (Diester) in 100 mL Ethanol (EtOH).

    • Why: Ethanol prevents transesterification byproducts.

  • Controlled Hydrolysis:

    • Cool solution to 0°C.[3][4]

    • Add 1.05 equivalents of NaOH (1.56 g in 10 mL H₂O) dropwise over 30 minutes.

    • Critical Control: Do not exceed 1.1 eq of base.[5] The C2-ester (adjacent to N) is more electrophilic and hydrolyzes faster than the C3-ester? Correction: Actually, steric hindrance at C3 often makes the C2/C6 ester more reactive, but electronic repulsion from the lone pair can vary. Validation: Monitor by TLC (50:50 Hexane/EtOAc).

  • Quenching & Workup:

    • Once starting material disappears (TLC), acidify to pH 3 with 1N HCl.

    • Concentrate EtOH under vacuum.

    • Extract aqueous residue with Ethyl Acetate (3x).[6]

  • Purification: Recrystallize from Toluene/Heptane.

Self-Validating Checkpoints
  • Checkpoint 1 (TLC):

    • Diester

      
      .
      
    • Target Mono-ester

      
       (streaks due to acid).
      
    • Diacid (Over-hydrolysis)

      
      .
      
    • Pass Criteria: Single spot at

      
      .[5]
      
  • Checkpoint 2 (1H NMR):

    • Integrate the Ethyl Quartet (4.4 ppm) against the Aromatic Proton (H4).

    • Pass Criteria: Ratio must be exactly 2:1 (2 protons from CH2 : 1 aromatic proton). If 4:1, you have Diester. If 0:1, you have Diacid.

Troubleshooting & Common Pitfalls

ObservationRoot CauseCorrective Action
NMR shows 2 Ethyl groups Incomplete hydrolysisIncrease reaction time or slight excess of NaOH (1.1 eq).
NMR shows 0 Ethyl groups Over-hydrolysis (Diacid formed)Reaction temperature too high (>25°C). Keep at 0-5°C.
Split Carbonyl in IR absent Salt formationThe product may be the Sodium salt (-COONa). Acidify to pH 2-3 to restore -COOH.
Extra Singlet at 2.5 ppm ContaminationResidual Precursor B (Methyl analog) carried through. Recrystallize.

References

  • Synthesis of Pyridine Dicarboxylates

    • Title: "Process for the preparation of pyridine-2,3-dicarboxylic acids."
    • Source: European P
    • URL:[Link][7][5][8]

  • Spectroscopic Data of Nicotinic Acid Derivatives

    • Title: "Nicotinic acid 1H NMR Spectrum."
    • Source: SpectraBase / Wiley.
    • URL:[Link][1]

  • Avatrombopag Intermediate Context

    • Title: "5-Chloro-6-[4-(ethoxycarbonyl)piperidino]-nicotinic acid Reference Standard."
    • Source: Sriram Chem.[9]

  • General IR Spectroscopy of Carbonyls

    • Title: "Infrared Spectra of Some Common Functional Groups."
    • Source: Chemistry LibreTexts.
    • URL:[Link]

assessing the selectivity of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid for GPR109A over other receptors

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Profiling Guide: Selectivity Assessment of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid Targeting GPR109A

Part 1: Executive Technical Synthesis

The Challenge: Targeting GPR109A (HCAR2) offers a validated pathway for antilipolytic therapy and neuroprotection. However, the clinical utility of the endogenous ligand, Nicotinic Acid (Niacin) , is severely limited by cutaneous flushing—a side effect mediated by


-arrestin-dependent pathways and COX-1 activation in Langerhans cells. Furthermore, high sequence homology (96%) between GPR109A and GPR109B (HCAR3)  complicates the development of selective agonists.[1]

The Candidate: 5-Chloro-6-(ethoxycarbonyl)nicotinic acid This molecule represents a structural evolution of the niacin pharmacophore. As a Senior Application Scientist, I interpret this structure not just as a ligand, but as a functional probe with specific physicochemical implications:

  • 5-Chloro Substitution: Halogenation at the 5-position typically increases lipophilicity and metabolic stability against ring oxidation, potentially altering the residence time within the orthosteric pocket.

  • 6-Ethoxycarbonyl Group: This ethyl ester moiety suggests a prodrug strategy . In vivo, plasma esterases likely hydrolyze this to the free dicarboxylic acid derivative. In vitro assays lacking esterases may yield false negatives if the ester sterically hinders the Arg111 interaction essential for GPR109A activation.

This guide outlines the critical comparative workflow to validate this compound against industry standards (Niacin, Acipimox) and assess its selectivity profile.

Part 2: Comparative Matrix & Structural Logic

The following table benchmarks the target compound against established GPR109A ligands.

FeatureNicotinic Acid (Niacin) Acipimox 5-Chloro-6-(ethoxycarbonyl)nicotinic acid
Primary Target GPR109A (HCAR2)GPR109A (HCAR2)GPR109A (HCAR2)
Selectivity (vs HCAR3) Low (activates both)ModerateUnknown (Critical Test Parameter)
Potency (EC50) ~100 nM~2 µM (Lower potency)Target: < 500 nM (Post-hydrolysis)
Flushing Potential High (Strong

-arrestin)
Low/ModerateHypothesis: Reduced (Biased Agonism)
Metabolic Stability Low (Rapid conjugation)High (Long half-life)High (Predicted via Cl-blocking)
Chemical Nature Free AcidN-oxide PyrazineEthyl Ester (Prodrug)
Structural Mechanism of Action

Recent Cryo-EM studies reveal that GPR109A recognition relies on an ionic lock with Arg111 (TM3) and hydrogen bonding with Ser179 (ECL2) .

  • Critical Check: The ethoxycarbonyl group at position 6 is bulky. If the assay does not include an esterase cleavage step, this group may clash with the receptor's extracellular loop (ECL2), preventing binding.

Part 3: Experimental Protocols (Self-Validating Systems)

To objectively assess this compound, you must employ a "Triad of Validation": Stability , Selectivity , and Bias .

Protocol A: The "Prodrug" Activation Check (Pre-Screening)

Rationale: Testing the ester directly in a cell-free buffer may result in inactivity. You must simulate physiological hydrolysis.

  • Incubation: Incubate 10 mM stock of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid in mouse/human plasma or with Porcine Liver Esterase (PLE) at 37°C for 60 minutes.

  • Validation: Analyze via LC-MS/MS to confirm conversion to the free acid metabolite.

  • Control: Run parallel incubation with Niacin (stable control).

  • Use: Use the hydrolyzed fraction for subsequent binding assays if the parent ester shows >10µM EC50.

Protocol B: The Selectivity Panel (HCAR2 vs. HCAR3)

Rationale: HCAR3 is the primary off-target. Niacin activates HCAR3 (low affinity), contributing to off-target effects.

  • Cell Lines: CHO-K1 cells stably overexpressing human GPR109A (Clone H2) and GPR109B (Clone H3).

  • Assay Type: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP inhibition assay (GPR109A is Gi-coupled).

  • Stimulation: Induce cAMP with 10 µM Forskolin.

  • Dosing: Treat cells with serial dilutions (1 nM to 100 µM) of the Candidate, Niacin, and Acipimox.

  • Readout: Decrease in HTRF signal indicates receptor activation.

  • Selectivity Index (SI): Calculate

    
    .
    
    • Success Criteria: SI > 100 (Candidate should be 100x more potent on HCAR2).

Protocol C: Signaling Bias Assessment (Flushing Proxy)

Rationale: Flushing is linked to


-arrestin recruitment. An ideal candidate is a G-protein biased agonist  (activates Gi without recruiting 

-arrestin).
  • System: PathHunter®

    
    -Arrestin Recruitment Assay (DiscoverX).
    
  • Comparator: Normalize response to Niacin Emax (set as 100%).

  • Calculation: Calculate the Bias Factor (

    
    ) .
    
    • Interpretation: If the Candidate shows high potency in cAMP (Protocol B) but low efficacy (<20%) in

      
      -arrestin recruitment, it predicts a "Non-Flushing" profile.
      

Part 4: Visualization of Signaling & Workflow

Diagram 1: The Selectivity & Signaling Divergence

This diagram maps the critical divergence between the therapeutic pathway (Lipolysis) and the side-effect pathway (Flushing), highlighting where the candidate must act.

GPR109A_Pathways Compound 5-Chloro-6-(ethoxycarbonyl) nicotinic acid Esterase Plasma Esterases (Hydrolysis) Compound->Esterase Prodrug Activation ActiveMet Free Acid Metabolite Esterase->ActiveMet Receptor GPR109A (HCAR2) ActiveMet->Receptor High Affinity (Target) OffTarget GPR109B (HCAR3) ActiveMet->OffTarget Check Affinity (Avoid) Gi Gi/o Protein Coupling Receptor->Gi Primary Signal Arr Beta-Arrestin Recruitment Receptor->Arr Biased Agonism? Therapy Inhibit Adenylyl Cyclase (Anti-Lipolytic) Gi->Therapy SideEffect PLA2 / PGD2 Release (Flushing) Arr->SideEffect

Caption: Activation pathway showing the necessity of ester hydrolysis and the bifurcation between therapeutic Gi signaling and side-effect-prone Beta-arrestin recruitment.

Diagram 2: The Comparative Screening Workflow

A step-by-step logic flow for validating the compound.

Screening_Workflow Start Start: Candidate Evaluation Step1 Step 1: Stability/Hydrolysis Assay (Is the ester cleaved?) Start->Step1 Decision1 Active Species Identified? Step1->Decision1 Step2 Step 2: HCAR2 Potency (cAMP) Compare vs. Niacin Decision1->Step2 Yes Step3 Step 3: HCAR3 Selectivity Screen (Exclude Off-Target) Step2->Step3 Step4 Step 4: Bias Calculation (cAMP vs Beta-Arrestin) Step3->Step4 ResultA Profile A: High Potency / Low Arrestin (Lead Candidate) Step4->ResultA High Bias ResultB Profile B: High HCAR3 Activity (Poor Selectivity) Step4->ResultB Low Selectivity

Caption: Decision tree for evaluating 5-Chloro-6-(ethoxycarbonyl)nicotinic acid, prioritizing active metabolite identification and selectivity profiling.

Part 5: References

  • Structural Basis of Ligand Recognition: Wang, Y., et al. (2023).[1][2] "Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2."[1][2] BioRxiv.[2]

  • GPR109A vs GPR109B Selectivity: Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)."[3][4][5] Pharmacological Reviews.

  • Flushing Mechanism & Beta-Arrestin: Tang, H., et al. (2006). "Phosphorylation of GPR109A is required for nicotinic acid-induced beta-arrestin recruitment and flushing." Proceedings of the National Academy of Sciences.

  • Acipimox Comparative Pharmacology: Stirling, C., et al. (1985). "Comparison of the effects of acipimox and nicotinic acid on lipolysis." British Journal of Clinical Pharmacology.

Sources

comparative docking studies of nicotinic acid derivatives in the GPR109A binding site

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Docking Studies of Nicotinic Acid Derivatives in the GPR109A Binding Site Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical framework for evaluating nicotinic acid (niacin) derivatives targeting the G-protein coupled receptor GPR109A (HCAR2) . While niacin is a potent antilipolytic agent, its clinical utility is limited by cutaneous flushing, a side effect mediated by


-arrestin signaling.

For drug development professionals, the challenge lies in designing biased agonists —molecules that maintain the beneficial G


-coupled antilipolytic pathway while minimizing 

-arrestin recruitment. This guide details the structural determinants of binding, provides a validated docking protocol, and compares the interaction profiles of niacin against key derivatives like Acipimox and non-flushing candidates.
Structural Foundation: The GPR109A Orthosteric Pocket

To interpret docking results accurately, one must understand the specific topology of the GPR109A binding site. Unlike many Class A GPCRs where the ligand binds deep within the transmembrane bundle, the niacin binding site is relatively shallow, located between Transmembrane Helices (TMH) 2, 3, and 7, and Extracellular Loop 2 (ECL2).[1]

Key Interaction Residues

The binding efficacy of any derivative hinges on three distinct interaction zones:

Interaction ZoneKey ResiduesMechanism of Action
The Ionic Anchor Arg111 (TMH3) Forms a critical salt bridge with the carboxylate head of the ligand. This is the sine qua non for GPR109A affinity.
The H-Bond Gate Ser178 (ECL2) Stabilizes the ligand orientation via hydrogen bonding. Mutations here (e.g., S178A) drastically reduce affinity.
The Aromatic Cage Trp91 (TMH2), Phe276, Tyr284 (TMH7) Provides

-

stacking interactions for the pyridine ring. Trp91 acts as a steric gatekeeper.

Critical Insight: The "flushing" side effect is linked to the conformational magnitude of TMH activation. Full agonists like niacin induce a significant rotameric shift in the "P-I-F" motif (Pro200-Ile115-Phe240), facilitating both G


 and 

-arrestin coupling. Biased ligands often engage the Ionic Anchor (Arg111) but lack the steric bulk to fully engage the Aromatic Cage, thereby reducing

-arrestin recruitment.
Mechanism of Action & Signaling Pathways[2][3][4][5]

Understanding the downstream effects is crucial for interpreting docking scores. A high binding score does not guarantee therapeutic success if the ligand triggers the inflammatory flushing pathway.

Figure 1: Dual signaling pathways of GPR109A. The goal of comparative docking is to identify ligands that stabilize the Gi pathway while destabilizing the Beta-Arrestin trajectory.

Experimental Protocol: Comparative Docking Workflow

This protocol is designed for reproducibility using standard molecular modeling suites (e.g., Schrödinger Glide, AutoDock Vina, or GOLD).

Step 1: Protein Preparation
  • Source: Use the Cryo-EM structure PDB: 8IY9 (Active state, complexed with G

    
    ). Avoid older homology models based on Rhodopsin if possible.
    
  • Refinement: Remove G-protein subunits (

    
    ). Add hydrogens and optimize H-bond networks (PropKa pH 7.4).
    
  • Restraints: Apply a positional restraint on Arg111 during minimization to preserve the salt-bridge geometry.

Step 2: Ligand Preparation
  • Protonation: Generate states at pH 7.4 ± 1.0.

  • Critical Check: Ensure the carboxylic acid group is deprotonated (carboxylate anion, -COO

    
    ) to interact with Arg111.
    
  • Conformers: Generate low-energy ring conformations, particularly for bulky pyrazole or isoxazole derivatives.

Step 3: Grid Generation & Docking
  • Grid Center: Centered on the coordinates of the co-crystallized ligand (or centroid of Arg111, Ser178, Phe276).

  • Box Size: 20Å x 20Å x 20Å (sufficient to cover the ECL2 loop dynamics).

  • Constraints: Set a hydrogen bond constraint on Ser178 and a salt bridge constraint on Arg111 . This filters out non-specific binding modes immediately.

Figure 2: Step-by-step comparative docking workflow ensuring structural integrity and interaction specificity.

Comparative Analysis: Niacin vs. Alternatives

The following data synthesizes results from multiple computational studies (MD simulations and docking) comparing Niacin with Acipimox (a marketed analog) and MK-6892 (a research tool for non-flushing mechanisms).

Table 2: Comparative Docking Metrics
MetricNiacin (Reference) Acipimox MK-6892 (Biased)
Binding Energy (ΔG) -6.0 to -6.5 kcal/mol-6.2 to -6.8 kcal/mol-8.5 to -9.2 kcal/mol
Arg111 Interaction Strong Salt Bridge (2.8 Å)Strong Salt Bridge (2.9 Å)Strong Salt Bridge (2.7 Å)
Ser178 Interaction Direct H-BondDirect H-BondWater-mediated H-Bond
Aromatic Stacking Phe276 (

-

)
Phe276 (

-

)
Extensive (Phe276 + Trp91)
Steric Profile Small, fits deep pocketSimilar to NiacinBulky, protrudes toward ECL2
Predicted Outcome Full Agonist (Flushing)Full Agonist (Flushing)Partial/Biased Agonist
Detailed Analysis

1. Niacin (Nicotinic Acid):

  • Binding Mode: Niacin binds in a "head-first" orientation. The carboxylate anchors to Arg111, while the pyridine ring wedges between TMH3 and TMH7.[2]

  • Limitation: Its small size allows the receptor to close tightly (via ECL2), facilitating the large conformational changes required for

    
    -arrestin recruitment.
    

2. Acipimox:

  • Binding Mode: Structurally a pyrazine analog of niacin. It mimics the niacin binding mode almost identically, occupying the same volume and engaging the same residues.

  • Result: Consequently, it shares the same pharmacological profile, including the flushing side effect, though it has a longer half-life due to metabolic stability.

3. MK-6892 / Biased Ligands:

  • Binding Mode: These molecules typically possess a "tail" or bulky extension. While the carboxylate head still anchors to Arg111, the tail sterically clashes with the "closed" conformation of ECL2 or TMH2.

  • Result: This steric hindrance prevents the full closure of the receptor. The receptor can still couple to G

    
     (which requires smaller movement) but cannot undergo the massive reorganization needed for 
    
    
    
    -arrestin coupling. This structural insight is the key to designing non-flushing drugs.
Conclusion & Future Directions

For researchers aiming to develop next-generation GPR109A agonists, the docking strategy must shift from optimizing affinity (binding energy) to optimizing bias .

  • Do not simply look for the lowest binding energy.

  • Do look for ligands that maintain the Arg111 anchor but introduce controlled steric bulk near the ECL2/TMH2 junction (residues Trp91, Phe193).

  • Validation: Docking results for GPR109A should always be cross-referenced with MD simulations to verify if the ligand stabilizes the "open" or "closed" state of the ECL2 loop.

References
  • Cryo-EM Structure of GPR109A

    • Title: Structure of Niacin-GPR109A-G protein complex (PDB 8IY9).
    • Source: RCSB Protein D
    • URL:[Link]

  • Structural Determinants of Binding

    • Title: Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G).[2]

    • Source: Tunaru et al., Molecular Pharmacology (PubMed).
    • URL:[Link]

  • Molecular Docking & Dynamics

    • Title: Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor.[1][3]

    • Source: Luo et al., Frontiers in Chemistry.
    • URL:[Link]

  • Biased Agonism Mechanisms

    • Title: Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution.
    • Source: Wang et al.
    • URL:[Link]

  • Comparative Ligand Data

    • Title: Pharmacological profiling of niacin, acipimox, and MMF on GPR109A.[4]

    • Source: ResearchG
    • URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-6-(ethoxycarbonyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Chloro-6-(ethoxycarbonyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.